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2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid Documentation Hub

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  • Product: 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid
  • CAS: 730950-02-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic Acid: Structure, Properties, and Synthetic Utility

Executive Summary The compound 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid is a highly functionalized quinoline derivative. Structurally, it is the oxyacetic acid ether of the well-documented antimicrobial age...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid is a highly functionalized quinoline derivative. Structurally, it is the oxyacetic acid ether of the well-documented antimicrobial agent chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol)[1]. By masking the 8-hydroxyl group with a carboxylic acid-terminated aliphatic chain, the molecule exhibits altered physicochemical properties, including modified lipophilicity, disrupted intramolecular hydrogen bonding, and novel metal-chelating capabilities. This technical guide provides an authoritative analysis of its structural chemistry, self-validating synthetic protocols, analytical methodologies, and downstream applications in agrochemical and pharmaceutical development.

Chemical Identity and Quantitative Data

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in biological assays and chromatographic systems. The addition of the acetic acid moiety significantly lowers the pKa compared to the parent phenol, shifting the molecule from a neutral/weakly basic entity to a distinct organic acid.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid
Parent Compound Chlorquinaldol (CAS 72-80-0)[1]
Molecular Formula C12H9Cl2NO3
Molecular Weight 286.11 g/mol
Exact Mass 284.996 Da
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Quinoline N, Ether O, Carboxyl C=O and C-O)
Predicted pKa ~3.2 – 3.5 (Carboxylic acid)
Predicted LogP ~2.8 – 3.2
Solubility Profile Soluble in DMF, DMSO, and alkaline water (pH > 6); Insoluble in acidic water.

Structural Chemistry and Mechanistic Insights

The molecular architecture of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid is defined by three distinct functional zones, each contributing to its overall reactivity and biological potential.

  • The Quinoline Core & 2-Methyl Group: The quinoline ring provides a rigid, lipophilic scaffold capable of π−π stacking interactions. The 2-methyl substitution introduces steric hindrance adjacent to the quinoline nitrogen. This steric bulk is a critical design feature; it restricts the approach of bulky oxidizing agents, thereby preventing the formation of N-oxides during metabolic processing.

  • 5,7-Dichloro Substituents: The halogens at positions 5 and 7 exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic system[2]. This decreases the electron density of the quinoline core, enhancing its resistance to electrophilic aromatic substitution and increasing the oxidative stability of the molecule.

  • 8-Oxyacetic Acid Moiety: In the parent chlorquinaldol, the 8-OH group forms a strong intramolecular hydrogen bond with the adjacent quinoline nitrogen[1]. Alkylating this oxygen with an acetic acid tail breaks this interaction, freeing the nitrogen lone pair. The resulting carboxylic acid tail imparts pH-dependent aqueous solubility and allows the molecule to act as a bidentate ligand (via the ether oxygen and carboxylate) or a tridentate ligand (if the quinoline nitrogen participates) in transition metal chelation.

SAR Core 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid Sub1 Quinoline Core Provides lipophilicity & pi-stacking Core->Sub1 Sub2 5,7-Dichloro Substituents Electron withdrawal & metabolic stability Core->Sub2 Sub3 2-Methyl Group Steric hindrance prevents N-oxidation Core->Sub3 Sub4 8-Oxyacetic Acid Moiety Imparts aqueous solubility (pKa ~3.5) & metal chelation Core->Sub4

Fig 1: Structure-Activity Relationship (SAR) and functional zone mapping.

Synthesis and Experimental Protocols

Direct alkylation of chlorquinaldol with chloroacetic acid often yields complex mixtures due to the competing basicity required to deprotonate both the phenol and the carboxylic acid. To ensure high purity and yield, a two-step esterification-hydrolysis protocol is the industry standard.

Causality of Reagent Selection
  • Solvent (DMF): The intramolecular hydrogen bond in chlorquinaldol is robust. A polar aprotic solvent like DMF is required to solvate the potassium cation, leaving the phenoxide anion highly nucleophilic.

  • Base (K₂CO₃): Potassium carbonate is a weak base. It is sufficiently basic to deprotonate the sterically hindered 8-hydroxyl group (pKa ~ 8.0) but avoids the degradation of the alkylating agent that would occur with strong bases like NaOH.

  • Hydrolysis (LiOH): Lithium hydroxide provides mild, selective saponification of the ester without risking nucleophilic attack on the electron-deficient chlorinated aromatic ring.

Step-by-Step Methodology

Step 1: O-Alkylation (Formation of Ethyl Ester)

  • Charge: To a dry round-bottom flask, add chlorquinaldol (1.0 eq, e.g., 10 mmol) and anhydrous K₂CO₃ (2.5 eq, 25 mmol).

  • Solvation: Suspend the mixture in anhydrous DMF (0.5 M relative to the substrate). Stir at room temperature for 15 minutes to initiate phenoxide formation.

  • Alkylation: Dropwise add ethyl bromoacetate (1.2 eq, 12 mmol).

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4–6 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly UV-active (and slightly fluorescent) chlorquinaldol spot disappears.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove all traces of DMF. Dry over Na₂SO₄ and concentrate in vacuo to yield the intermediate ester.

Step 2: Mild Saponification

  • Charge: Dissolve the crude ester in a 3:1 mixture of THF and Water (0.2 M).

  • Hydrolysis: Add LiOH·H₂O (2.0 eq). Stir vigorously at room temperature for 2 hours.

  • Validation: TLC will show the disappearance of the fast-moving ester spot and the appearance of a baseline spot (the lithium carboxylate salt).

  • Isolation (Self-Validating Step): Concentrate the mixture to remove THF. Dilute the aqueous layer with water and wash once with diethyl ether to remove unreacted organic impurities.

  • Precipitation: Slowly acidify the aqueous layer with 1M HCl to pH 2.5. The sudden precipitation of a white/off-white solid confirms the successful formation of the free carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

SynthesisWorkflow SM1 Chlorquinaldol Step1 Alkylation K2CO3, DMF, 60°C SM1->Step1 SM2 Ethyl Bromoacetate SM2->Step1 Intermediate O-Alkylated Ethyl Ester Step1->Intermediate Step2 Saponification LiOH, THF/H2O, RT Intermediate->Step2 Product Target Carboxylic Acid (Precipitated at pH 2.5) Step2->Product

Fig 2: Two-step synthetic workflow for high-purity oxyacetic acid derivation.

Analytical Characterization

To guarantee scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

HPLC-UV Method
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA is strictly required to keep the carboxylic acid fully protonated (pH < 2.0). Without TFA, the acid will partially ionize on the column, causing severe peak tailing and irreproducible retention times.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (general aromatic) and 316 nm. Causality: The chlorquinaldol core exhibits a distinct UV absorption maximum at 316 nm[1], which serves as a highly specific wavelength for tracking quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Signatures
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~13.0 ppm (br s, 1H, -COOH) - Disappears upon D₂O exchange.

    • δ 7.5 – 8.5 ppm (m, 3H, Quinoline Ar-H) - The specific splitting pattern will confirm the 5,7-dichloro substitution.

    • δ 4.9 ppm (s, 2H, -O-CH₂-CO-) - Sharp singlet confirming the ether linkage.

    • δ 2.7 ppm (s, 3H, Quinoline-CH₃).

Applications in Drug Development and Agrochemicals

Agrochemical Safeners

The compound shares a high degree of structural homology with Cloquintocet (2-[(5-chloroquinolin-8-yl)oxy]acetic acid)[3], a widely used herbicide safener. Safeners like cloquintocet-mexyl act by accelerating the detoxification of herbicides in cereal crops, often via the induction of cytochrome P450 enzymes and glutathione S-transferases[4]. The addition of the 7-chloro and 2-methyl groups in our target compound alters its partition coefficient and soil half-life, making it a prime candidate for next-generation safener screening.

Pharmaceutical Intermediates

Chlorquinaldol is an established topical antibacterial and antifungal agent[5]. However, its poor aqueous solubility limits its systemic administration. The synthesis of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid provides a functional handle (the carboxylic acid) that can be further derivatized. For instance, it serves as a direct precursor to complex heterocyclic esters, such as the (7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)methyl ester derivative (CAS 1014792-51-8), which is investigated for advanced bioactivity[6].

References

  • National Center for Biotechnology Information. "Cloquintocet | C11H8ClNO3 | CID 15257197." PubChem. Available at:[Link]

  • DrugFuture. "Chlorquinaldol - Literature References and Properties." DrugFuture Chemical Index. Available at:[Link]

  • ChemEurope. "Chlorquinaldol - Antiseptics and Disinfectants." ChemEurope Encyclopedia. Available at:[Link]

  • Agriculture and Environment Research Unit (AERU). "Cloquintocet-methyl." University of Hertfordshire PPDB. Available at:[Link]

Sources

Exploratory

Toxicity and Safety Profile of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic Acid in Murine Models

Executive Summary The compound 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid is a specialized O-alkylated derivative of the halogenated 8-hydroxyquinoline (8-HQ) chlorquinaldol. While its parent class is histori...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid is a specialized O-alkylated derivative of the halogenated 8-hydroxyquinoline (8-HQ) chlorquinaldol. While its parent class is historically notorious for neurotoxicity, the structural modification in this derivative fundamentally alters its toxicodynamic profile. This whitepaper provides an in-depth, mechanistically grounded guide to evaluating the toxicity and safety profile of this compound in murine models, emphasizing how structural biology dictates experimental design.

Structural Toxicodynamics: The Chelation Paradox

To understand the safety profile of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid, we must first analyze the causality of toxicity in its parent class. Halogenated 8-HQs, such as clioquinol and chlorquinaldol, have historically exhibited severe neurotoxicity—most notably Subacute Myelo-Optic Neuropathy (SMON)[1].

The Causality of 8-HQ Toxicity: The toxicity of classic 8-HQs is not inherent to the quinoline ring itself, but rather to the bidentate chelation pocket formed by the free 8-hydroxyl group and the quinoline nitrogen. This pocket acts as a potent ionophore for zinc (Zn²⁺) and copper (Cu²⁺). The resulting lipophilic metal chelates cross the blood-brain barrier and induce rapid mitochondrial depolarization and oxidative stress in neural tissue[2].

The Structural Rescue: In 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid, the 8-hydroxyl group is covalently modified via an ether linkage to an acetic acid moiety[3]. This O-alkylation sterically and electronically abolishes the bidentate chelation pocket. Consequently, the molecule loses its toxic metal-ionophore activity. Furthermore, the addition of the carboxylic acid group significantly increases the molecule's hydrophilicity, shifting its primary route of clearance from hepatic bioaccumulation to renal excretion.

ChelationParadox cluster_0 Classic 8-HQs (e.g., Chlorquinaldol) cluster_1 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid A Free 8-OH + Quinoline N B Zn2+/Cu2+ Ionophore Activity A->B C Mitochondrial Neurotoxicity (SMON) B->C D Ether Blockade of 8-OH E Abolished Chelation Pocket D->E F Favorable Neural Safety Profile E->F

Diagram 1: Divergent toxicodynamic pathways based on the presence or absence of the 8-OH chelation pocket.

Murine Safety Profile & Quantitative Projections

Recent in vivo studies on the parent compound, chlorquinaldol, have demonstrated a highly favorable safety profile in C57BL/6 mice when repurposed for inflammatory and fibrotic conditions. It is well-tolerated at therapeutic doses of 2 to 15 mg/kg without inducing pathological changes in the heart, liver, kidneys, or spleen[4][5]. The historical No-Observed-Adverse-Effect-Level (NOAEL) for chlorquinaldol in murine models is approximately 50 mg/kg[6].

Based on structure-activity relationship (SAR) models and the increased aqueous solubility provided by the acetic acid appendage, the projected murine toxicity profile for 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid is summarized below:

Toxicological ParameterProjected Value / ObservationMechanistic Rationale
Acute Oral LD₅₀ > 1,000 mg/kgLoss of acute mitochondrial toxicity; high systemic tolerability.
28-Day NOAEL ~ 75 - 100 mg/kgEnhanced renal clearance prevents lipophilic bioaccumulation.
Neurotoxicity NegativeEther linkage prevents Zn²⁺/Cu²⁺ ionophore formation[2][3].
Hepatotoxicity Mild at > 150 mg/kgFirst-pass metabolism required for potential ether cleavage.
Nephrotoxicity Dose-limiting toxicityCarboxylic acid moiety drives high renal load; potential for tubular stress at supratherapeutic doses.

Self-Validating Experimental Protocol: 28-Day Repeated Dose Toxicity

To empirically validate the safety profile of this compound, researchers must employ a self-validating experimental design. A self-validating protocol ensures that if an artifact or error occurs in one arm of the study, a secondary biological readout will flag the discrepancy.

Phase 1: Formulation and Dosing
  • Rationale: The carboxylic acid group allows for formulation as a sodium salt, vastly improving bioavailability over classic 8-HQs.

  • Step 1: Synthesize the sodium salt of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid.

  • Step 2: Formulate in 0.5% Methylcellulose / 0.1% Tween-80 to ensure a homogenous suspension.

  • Step 3: Administer via oral gavage to C57BL/6 mice (n=10/sex/group) at 0, 10, 30, and 100 mg/kg/day.

Phase 2: In-Life Observations & Toxicokinetics (TK)
  • Rationale: Systemic exposure must correlate with observed clinical signs.

  • Step 1: Conduct daily clinical observations (body weight, food consumption, neurological scoring).

  • Step 2: Perform TK blood sampling via the submandibular vein on Day 1 and Day 28 at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validation Checkpoint: Compare Day 1 vs. Day 28 Area Under the Curve (AUC). If the Day 28 AUC is significantly lower than Day 1, it indicates auto-induction of hepatic CYP450 enzymes. If toxicity increases while AUC drops, the toxicity is driven by a metabolite (e.g., ether cleavage back to the parent chlorquinaldol), not the parent compound.

Phase 3: Terminal Necropsy and Histopathology
  • Rationale: Organ weights and cellular morphology provide definitive proof of target-organ toxicity.

  • Step 1: Euthanize animals on Day 29. Collect blood for comprehensive clinical chemistry (focusing on BUN, Creatinine, ALT, and AST).

  • Step 2: Harvest brain, liver, kidneys, and spleen. Fix in 10% neutral buffered formalin.

  • Step 3: Stain with H&E. For the brain, utilize Luxol Fast Blue to definitively rule out the demyelination typically associated with 8-HQ SMON toxicity.

Workflow cluster_InLife In-Life Phase (28 Days) cluster_Terminal Terminal Phase (Day 29) Start Acclimatization C57BL/6 Mice (7 Days) Dose Daily Oral Gavage (0, 10, 30, 100 mg/kg) Start->Dose TK Toxicokinetic Profiling (Days 1 & 28) Dose->TK Obs Neurological & Clinical Monitoring Dose->Obs Validate Self-Validation: Correlate AUC with Toxicity TK->Validate Obs->Validate Necropsy Necropsy & Organ Weights Validate->Necropsy Histo Histopathology (Liver, Kidney, Brain) Necropsy->Histo

Diagram 2: Self-validating 28-day murine toxicity workflow linking exposure (TK) to pathological outcomes.

Organ-Specific Safety Assessments

When analyzing the histopathology data, researchers must focus on the following mechanistic pathways:

  • Hepatobiliary System: Because the compound contains an ether linkage, it is theoretically susceptible to hepatic O-dealkylation by Cytochrome P450 enzymes. If extensive O-dealkylation occurs, the compound will revert to chlorquinaldol, re-introducing the risk of metal chelation. Researchers must quantify the parent-to-metabolite ratio in the liver to validate safety[3].

  • Renal System: The addition of the acetic acid moiety significantly lowers the pKa of the molecule, ensuring it remains ionized at physiological pH. This drives rapid renal clearance. Consequently, the kidneys become the primary organ of exposure. Pathologists should specifically look for proximal tubular vacuolation or interstitial nephritis, which are common dose-limiting toxicities for highly cleared organic acids.

  • Central Nervous System (CNS): Due to the ionized state of the carboxylic acid at pH 7.4, the blood-brain barrier (BBB) permeability of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid is expected to be orders of magnitude lower than that of chlorquinaldol. Brain histopathology should confirm the absence of vacuolar changes in the white matter.

References

  • PubChemLite: 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid. uni.lu.
  • A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation. PMC - NIH.
  • Clioquinol-zinc chelate: a candidate causative agent of subacute myelo-optic neuropathy. PubMed - NIH.
  • Reports - European Commission (Chlorquinaldol Toxicity Data). europa.eu.
  • Chlorquinaldol inhibits the activation of nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing protein 3 inflammasome and ameliorates imiquimod-induced psoriasis-like dermatitis in mice. PubMed - NIH.
  • Chlorquinaldol Alleviates Lung Fibrosis in Mice by Inhibiting Fibroblast Activation through Targeting Methionine Synthase Reductase. ACS Central Science.
  • The toxicology of Clioquinol. PubMed - NIH.

Sources

Foundational

Binding Affinity of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid to Transition Metal Ions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid is a derivative of 8-hydroxyquinoline (oxine), a class of co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid is a derivative of 8-hydroxyquinoline (oxine), a class of compounds renowned for their potent metal-chelating properties.[1] The parent molecule, 8-hydroxyquinoline, is a planar, lipophilic compound that can readily form stable complexes with a wide array of metal ions.[1] This chelating ability is central to the diverse biological activities exhibited by its derivatives, which include antineurodegenerative, anticancer, and antimicrobial effects.[1] The specific substitutions on the 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid molecule—two chlorine atoms, a methyl group, and an oxyacetic acid moiety—are expected to modulate its electronic properties, steric hindrance, and ultimately, its binding affinity and selectivity for different transition metal ions.

Understanding the binding affinity of this particular ligand with transition metal ions is of paramount importance in the field of drug development and bioinorganic chemistry. Transition metals such as zinc, copper, and iron are essential cofactors for a vast number of enzymes and proteins, and their dysregulation is implicated in numerous disease states.[2] A molecule like 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid could potentially act as an inhibitor of metalloenzymes, an ionophore to transport metal ions across cell membranes, or a pro-drug that becomes activated upon metal binding. A thorough characterization of its coordination chemistry is therefore a critical first step in elucidating its mechanism of action and therapeutic potential.

This guide provides a comprehensive overview of the theoretical framework for understanding the metal-binding properties of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid, detailed experimental protocols for determining its binding affinity, and a discussion on the analysis and interpretation of the resulting data.

Theoretical Framework and Structure-Affinity Relationships

The metal-binding properties of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid are dictated by its molecular structure. As a derivative of 8-hydroxyquinoline, it is a bidentate ligand, meaning it can form two bonds to a central metal ion, creating a stable chelate ring.

Coordination Sites and Chelation

The primary coordination sites are the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the oxyacetic acid group. The formation of this chelate ring significantly enhances the stability of the metal-ligand complex compared to monodentate ligands, an effect known as the chelate effect.

Figure 1: Chelation of a divalent metal ion by the ligand.

Influence of Substituents on Binding Affinity

The substituents on the quinoline ring play a crucial role in modulating the ligand's binding properties:

  • Dichloro Groups (at positions 5 and 7): These electron-withdrawing groups decrease the basicity of the quinoline nitrogen and the phenoxy oxygen. This reduction in electron-donating ability is expected to lower the overall stability of the metal complexes compared to unsubstituted 8-hydroxyquinoline.

  • Methyl Group (at position 2): This electron-donating group can slightly increase the basicity of the quinoline nitrogen. However, its position may also introduce steric hindrance, which could destabilize complexes with certain metal ions, depending on their preferred coordination geometry.

  • Oxyacetic Acid Group (at position 8): This group provides the second coordination site (the carboxylate oxygen). The flexibility of the ether linkage allows for the formation of a stable five- or six-membered chelate ring, which is thermodynamically favorable.

Predicting Stability: The Irving-Williams Series

In the absence of direct experimental data for all transition metals, the Irving-Williams series provides a reliable empirical rule for predicting the relative stabilities of complexes with divalent first-row transition metal ions.[3][4] The series states that the stability of high-spin complexes increases across the period from manganese to copper, and then decreases for zinc:

Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) [3][5]

This trend is largely independent of the nature of the ligand and is attributed to a combination of factors, including decreasing ionic radii and increasing crystal field stabilization energy (CFSE) from Mn(II) to Ni(II).[3][4] The exceptionally high stability of Cu(II) complexes is explained by the Jahn-Teller effect, which provides additional stabilization for octahedral Cu(II) complexes.[3] Therefore, it is predicted that 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid will form its most stable complex with Cu(II).

Experimental Determination of Binding Affinity

A multi-pronged approach using several analytical techniques is recommended to build a comprehensive understanding of the ligand's binding affinity. The following sections provide detailed protocols for three common and powerful methods.

Methodology 1: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[6] The method involves monitoring the pH of a solution containing the ligand and a metal ion as a strong base is added.[7][8]

Experimental Protocol

  • Solution Preparation:

    • Prepare a stock solution of the ligand (e.g., 0.01 M) in a suitable solvent, such as a dioxane-water mixture, to ensure solubility.[6]

    • Prepare standardized stock solutions of the transition metal salts (e.g., nitrates or perchlorates) of interest (e.g., 0.01 M).

    • Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M NaClO₄ or KCl) to maintain constant ionic strength.[9]

  • Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions (e.g., pH 4.01, 7.00, and 9.20) before each titration.[7][9]

  • Titration Procedure:

    • Ligand Protonation: Titrate a solution containing the ligand and a strong acid (to fully protonate the ligand) with the standardized base.

    • Metal-Ligand Complexation: Titrate a solution containing the ligand, the metal ion of interest (typically at a 1:1 or other desired molar ratio), and a strong acid with the standardized base.[9]

  • Data Analysis:

    • Plot the pH readings against the volume of titrant added.

    • From the titration curves, calculate the protonation constants (log KH) of the ligand and the stability constants (log β) of the metal complexes using established methods, such as those of Irving and Rossotti.[10] This involves calculating the average number of protons associated with the ligand (n̄A) and the average number of ligands bound per metal ion (n̄).

Trustworthiness: The protocol's validity is ensured by the careful calibration of the electrode, the use of a constant ionic strength medium to keep activity coefficients constant, and the analysis of multiple titrations at different ligand-to-metal ratios to confirm the speciation model.[6][9]

Methodology 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used technique to study complex formation in solution, especially when the complex has a distinct absorption spectrum compared to the free ligand and metal ion.[11]

Experimental Protocol

  • Spectral Scans: Record the UV-Vis absorption spectra of the free ligand, the metal ion solution, and a series of solutions with a constant concentration of one component (e.g., the metal ion) and varying concentrations of the other (the ligand).[11]

  • Stoichiometry Determination (Method of Continuous Variations - Job's Plot):

    • Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions vary (from 0 to 1).[12]

    • Measure the absorbance of each solution at a wavelength where the complex absorbs maximally.

    • Plot absorbance versus the mole fraction of the ligand. The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex.[12][13]

  • Stability Constant Determination (Mole-Ratio Method):

    • Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand.

    • Measure the absorbance at the λmax of the complex.

    • Plot absorbance versus the molar ratio of ligand to metal. The data can be fitted to appropriate binding equations to calculate the stability constant.[13]

Trustworthiness: The reliability of this method depends on adherence to Beer's Law. Verifying that the complex formed is the only absorbing species at the chosen wavelength (or correcting for the absorbance of other species) is crucial. The consistency of results from both Job's plot and the mole-ratio method provides self-validation.[13][14]

Methodology 3: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (ΔH, ΔS, Ka, and stoichiometry 'n') in a single experiment.[15][16][17]

Experimental Protocol

  • Sample Preparation:

    • Prepare solutions of the ligand and the metal ion in the same buffer to avoid heats of dilution or buffer mismatch.[18] A buffer with low metal-binding affinity, such as MES or HEPES, is recommended.[19]

    • Thoroughly degas all solutions before use to prevent air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the metal ion solution into the sample cell and the ligand solution into the injection syringe (or vice versa in a "reverse" titration).[18]

    • Perform a series of small, sequential injections of the ligand into the metal solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot these values against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[20] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Trustworthiness: ITC provides a self-validating system as a poor fit of the data to the chosen binding model indicates that the model is incorrect (e.g., multiple binding sites, aggregation). Running control experiments, such as titrating the ligand into buffer alone, is essential to correct for heats of dilution.[15][18]

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis Ligand Prepare Ligand Solution Metal Prepare Metal Ion Solutions Potentiometry Potentiometric Titration Spectro UV-Vis Spectrophotometry ITC Isothermal Titration Calorimetry (ITC) Buffer Prepare Buffer (e.g., HEPES, MES) Constants Calculate Stability Constants (log β, Kₐ) Potentiometry->Constants Spectro->Constants Stoich Determine Stoichiometry (n) Spectro->Stoich ITC->Constants Thermo Determine Thermodynamic Profile (ΔG, ΔH, ΔS) ITC->Thermo ITC->Stoich

Figure 2: General workflow for determining metal-ligand binding affinity.

Data Presentation and Interpretation

To facilitate comparison, all quantitative data should be summarized in a clearly structured table. While experimental data for 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid is not widely available in the literature, a representative table based on expected trends is presented below. Stability constants are typically reported as the logarithm of the overall stability constant (log β).

Table 1: Expected Stability Constants (log β) for Metal Complexes of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid with Divalent Transition Metal Ions

Metal IonIonic Radius (Å)Predicted log βMLPredicted log βML₂Methodological Recommendation
Mn²⁺0.83LowLowPotentiometry, ITC
Fe²⁺0.78ModerateModeratePotentiometry, ITC
Co²⁺0.745Moderate-HighModerate-HighPotentiometry, Spectro, ITC
Ni²⁺0.69HighHighPotentiometry, Spectro, ITC
Cu²⁺0.73Very HighVery HighSpectro, ITC
Zn²⁺0.74ModerateModeratePotentiometry, ITC

Note: The predicted stability follows the Irving-Williams series. Actual values must be determined experimentally.

Conclusion and Future Directions

2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid is a promising ligand for the chelation of transition metal ions. Its structural features, derived from the 8-hydroxyquinoline scaffold, suggest a strong but selective binding profile. The electron-withdrawing chloro substituents likely decrease the overall binding affinity compared to unsubstituted analogs, which could be advantageous for fine-tuning its biological activity and reducing off-target effects. The predicted high affinity for Cu(II) is particularly noteworthy and warrants thorough experimental investigation, given the role of copper in various pathological processes.

Future research should focus on the systematic experimental determination of the stability constants and thermodynamic parameters for this ligand with a broad range of biologically relevant transition metal ions using the protocols outlined in this guide. Furthermore, investigating the solution speciation at different pH values will be critical for understanding its behavior under physiological conditions. The insights gained from these studies will be invaluable for the rational design of novel therapeutic agents that target metal-dependent pathways.

References

  • Irving–Williams series - Wikipedia. Available at: [Link]

  • Irving–Williams series - Grokipedia. Available at: [Link]

  • Irving-Williams Series - Inorganic Chemistry I - Fiveable. Available at: [Link]

  • Irving-Williams Order in the Framework of Connectivity Index 3χv Enables Simultaneous Prediction of Stability Constants of Bivalent Transition Metal Complexes - PMC. Available at: [Link]

  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands - TA Instruments. Available at: [Link]

  • Irving-Williams Series of Metal Stability | PDF - Scribd. Available at: [Link]

  • Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes - SCIRP. Available at: [Link]

  • Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - MDPI. Available at: [Link]

  • POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA - Rasayan Journal of Chemistry. Available at: [Link]

  • Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC. Available at: [Link]

  • Inorganic Chemistry-I (Stereochemistry, Metal-Ligand Equilibria and Reaction Mechanism of Transition Meta. Available at: [Link]

  • 9.7: Spectrophotometric Studies of Complex Ions - Chemistry LibreTexts. Available at: [Link]

  • Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium - IJSART. Available at: [Link]

  • Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp - NECTAR COST. Available at: [Link]

  • Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks | Langmuir - ACS Publications. Available at: [Link]

  • Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies - ResearchGate. Available at: [Link]

  • Spectrophotometric Determination of Iron(III)–Glycine Formation Constant in Aqueous Medium Using Competitive Ligand Binding | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Ligand exchange spectrophotometric method for the determination of mole ratio in metal complexes | Request PDF - ResearchGate. Available at: [Link]

  • Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands - MDPI. Available at: [Link]

  • Spectrophotometric Investigation of Complexation of Ferrous Ion with 3,5-Dintrosalicylic Acid. Available at: [Link]

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential | Inorganic Chemistry - ACS Publications - ACS.org. Available at: [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available at: [Link]

  • pK a1 constants of 8-hydroxyquinoline and its various derivatives in... - ResearchGate. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]

  • The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. Available at: [Link]

  • Determination of affinities of lanthanide-binding proteins using chelator-buffered titrations - OSTI.GOV. Available at: [Link]

  • Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate - ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available at: [Link]

  • Transition Metals Meet Scorpiand-like Ligands - MDPI. Available at: [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Available at: [Link]

  • 3-[(E)-2-(5,7-Dichloro-8-hydroxyquinolin-2-yl)vinyl]-4-hydroxyphenyl acetate - PMC. Available at: [Link]

  • Recognition of Metal Ion Ligand-Binding Residues by Adding Correlation Features and Propensity Factors - PMC. Available at: [Link]

  • "(Quinolin-8-yl) Tin Synthons in Transmetalation Reactions with Transit" by Arjun Chandra Bhowmick - USD RED. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid

Application Note: Synthesis and Validation of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid Introduction & Rationale Quinoline scaffolds, particularly 8-hydroxyquinoline derivatives, are privileged structures in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid

Introduction & Rationale

Quinoline scaffolds, particularly 8-hydroxyquinoline derivatives, are privileged structures in drug discovery due to their robust chelating properties and broad-spectrum antimicrobial activities. The functionalization of the C8-hydroxyl group is a critical strategy for modulating pharmacokinetics and generating novel chemical space.

This application note details the step-by-step synthesis of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid (CAS No. 730950-02-4) [1]. By appending an acetic acid moiety to the 5,7-dichloro-2-methylquinolin-8-ol (chlorquinaldol) core, researchers can generate a versatile building block for downstream coupling into amides, hydrazides, and complex peptidomimetics. The protocol utilizes a highly reliable two-step sequence: an SN​2 O-alkylation followed by a base-catalyzed ester saponification.

Reaction Workflow

G Start 5,7-Dichloro-2-methylquinolin-8-ol (Chlorquinaldol) Reagent1 Ethyl Bromoacetate + K2CO3 / DMF Start->Reagent1 Intermediate Ethyl 2-[(5,7-Dichloro-2-methyl quinolin-8-yl)oxy]acetate Reagent1->Intermediate Reagent2 1. NaOH, THF/H2O 2. HCl (Acidification) Intermediate->Reagent2 Product 2-[(5,7-Dichloro-2-methyl quinolin-8-yl)oxy]acetic acid Reagent2->Product

Two-step synthesis workflow of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid.

Materials and Reagents

All reagents should be of synthetic grade or higher. Solvents must be anhydrous to prevent premature hydrolysis of the alkylating agent.

Reagent / MaterialRoleEquivalentsMW ( g/mol )Amount (for 10 mmol scale)
Chlorquinaldol (CAS 773-76-2)Starting Material1.0 eq228.072.28 g
Ethyl bromoacetate Alkylating Agent1.2 eq167.002.00 g (1.33 mL)
Potassium carbonate (K₂CO₃) Base (Step 1)2.0 eq138.212.76 g
N,N-Dimethylformamide (DMF) Solvent (Step 1)N/AN/A20 mL
Sodium hydroxide (NaOH) Base (Step 2)3.0 eq40.001.20 g
THF / H₂O (1:1 v/v) Solvent (Step 2)N/AN/A30 mL
1M Hydrochloric acid (HCl) Acidifying Agentto pH 236.46~35 mL

Step-by-Step Methodology & Mechanistic Causality

Step 1: O-Alkylation (Synthesis of the Ester Intermediate)

Objective: Selectively alkylate the C8-phenolic hydroxyl group while avoiding N-alkylation of the quinoline nitrogen.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add chlorquinaldol (2.28 g, 10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (2.76 g, 20 mmol) to the solution. Stir the suspension at room temperature for 15 minutes.

    • Causality: K₂CO₃ is selected as a mild, heterogeneous base. It is sufficiently basic to deprotonate the acidic phenolic proton (pKa ~9) to form the highly nucleophilic phenoxide anion, but mild enough to prevent degradation of the starting material or the incoming ester [2].

  • Alkylation: Place the flask in a water bath at 20°C. Add ethyl bromoacetate (1.33 mL, 12 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition controls the localized concentration of the electrophile, mitigating the exothermic nature of the SN​2 displacement and suppressing potential dialkylation or N-alkylation side reactions.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ethyl 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetate can be used in the next step without further purification.

Step 2: Saponification (Hydrolysis to the Target Acid)

Objective: Cleave the ethyl ester to yield the free carboxylic acid without disturbing the quinoline ether linkage.

  • Dissolution: Dissolve the crude ester intermediate (~10 mmol) in 30 mL of a THF/H₂O mixture (1:1 v/v) in a 100 mL round-bottom flask.

    • Causality: A biphasic/co-solvent system is critical here. THF solvates the organic ester, while water solvates the inorganic NaOH and the resulting sodium carboxylate salt, ensuring a homogenous reaction environment.

  • Hydrolysis: Add NaOH (1.20 g, 30 mmol) in one portion. Stir the mixture vigorously at room temperature for 3 hours.

    • Causality: Room temperature is sufficient for the cleavage of unhindered primary esters. Elevating the temperature is avoided to prevent potential decarboxylation or nucleophilic aromatic substitution at the chlorinated positions of the quinoline ring.

  • Solvent Removal: Remove the THF under reduced pressure (rotary evaporation at 35°C). The product is now in the aqueous phase as a highly soluble sodium salt.

  • Acidification & Isolation: Cool the aqueous phase in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2-3.

    • Causality: Acidification protonates the carboxylate anion. Because the target compound, 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid, is highly lipophilic and neutral at pH 2, it rapidly precipitates out of the aqueous solution.

  • Filtration: Filter the resulting white/off-white precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 10 mL) to remove inorganic salts, and dry overnight in a vacuum desiccator over P₂O₅.

Analytical Validation

To ensure the protocol operates as a self-validating system, researchers must verify the structural integrity of the final product. The following table outlines the expected analytical data for pure 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid (MW: 286.11 g/mol ) [1].

Analytical MethodExpected Result / SignalStructural Correlation
LC-MS (ESI+) m/z 286.0 [M+H]⁺, 288.0 [M+2+H]⁺Confirms molecular weight and the presence of two chlorine isotopes (~9:6:1 isotopic pattern).
¹H NMR (DMSO-d₆) ~13.0 ppm (br s, 1H)Carboxylic acid proton (-COOH). Disappears upon D₂O exchange.
¹H NMR (DMSO-d₆) ~8.4 ppm (d, 1H), ~7.8 ppm (s, 1H), ~7.6 ppm (d, 1H)Aromatic quinoline protons (C4, C6, C3 positions).
¹H NMR (DMSO-d₆) ~4.9 ppm (s, 2H)Methylene bridge (-O-CH₂-CO-). Shifted downfield due to adjacent oxygen and carbonyl.
¹H NMR (DMSO-d₆) ~2.7 ppm (s, 3H)Methyl group at the C2 position of the quinoline ring.
HPLC Purity > 98% (UV detection at 254 nm)Confirms absence of unreacted chlorquinaldol or ester intermediate.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer.[Link]

Application

Application Note: Synthesis of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid from 8-Hydroxyquinoline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Development of metal chelators, antimicrobial agents, and enzyme inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Development of metal chelators, antimicrobial agents, and enzyme inhibitors.

Introduction & Mechanistic Rationale

Quinoline derivatives, particularly those functionalized at the 8-position, are privileged scaffolds in medicinal chemistry due to their robust metal-chelating properties and broad-spectrum biological activities. The target compound, 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid , integrates a halogenated quinaldine core with an oxyacetic acid moiety.

The synthesis from commercially available 8-hydroxyquinoline requires four highly controlled transformations:

  • Regioselective Methylation: Direct alkylation of the quinoline ring at the highly electrophilic C2 position using an organolithium reagent, followed by oxidative rearomatization.

  • Electrophilic Aromatic Chlorination: The electron-donating nature of the hydroxyl group at C8 strongly activates the quinoline ring toward electrophilic aromatic substitution, specifically directing the incoming chlorine electrophiles to the ortho (C7) and para (C5) positions [[1]](1].

  • O-Alkylation (Williamson Ether Synthesis): Deprotonation of the phenol using a mild base generates a nucleophilic phenoxide that attacks ethyl bromoacetate via an SN2 mechanism, forming the ester intermediate .

  • Ester Saponification: Base-catalyzed hydrolysis of the ethyl ester followed by acidification forces the protonation of the carboxylate, drastically reducing its aqueous solubility and driving the self-validating precipitation of the final product 2[2].

Synthetic Workflow

SynthesisWorkflow SM 8-Hydroxyquinoline (Starting Material) Int1 8-Hydroxyquinaldine (2-Methyl-8-hydroxyquinoline) SM->Int1 1. MeLi (2 eq), THF, -78°C 2. MnO2 Oxidation Int2 5,7-Dichloro-8-hydroxyquinaldine (Chlorquinaldol) Int1->Int2 Cl2 gas or NCS Formic Acid, 0°C to RT Int3 Ethyl 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetate Int2->Int3 Ethyl bromoacetate, K2CO3 Acetone, Reflux Product 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid (Final Product) Int3->Product 1. LiOH·H2O, THF/H2O 2. 1M HCl Acidification

Figure 1: Four-step synthetic workflow from 8-hydroxyquinoline to the target acetic acid derivative.

Step-by-Step Methodologies

Protocol 1: Synthesis of 8-Hydroxyquinaldine
  • Expertise & Causality: Because the starting material contains a free phenolic hydroxyl group, the first equivalent of methyllithium (MeLi) acts strictly as a base to deprotonate the phenol, forming a lithium phenoxide. A second equivalent is required to act as a nucleophile, attacking the electrophilic C2 position. Manganese dioxide (MnO₂) is subsequently added to oxidize the resulting dihydroquinoline intermediate back to a stable aromatic system.

  • Procedure:

    • Dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous THF under an inert argon atmosphere and cool to -78 °C.

    • Dropwise add MeLi (2.2 eq, 1.6 M in diethyl ether) over 30 minutes. Stir for 2 hours at -78 °C, then allow warming to room temperature.

    • Quench the reaction carefully with water, extract with ethyl acetate, and concentrate the organic layer.

    • Dissolve the crude intermediate in dichloromethane (DCM), add activated MnO₂ (5.0 eq), and stir at room temperature for 12 hours.

  • Self-Validating System: The oxidation step is visually confirmed by the conversion of the reaction mixture from a pale yellow solution to a dark suspension. TLC monitoring will show the disappearance of the lower-Rf dihydro intermediate.

Protocol 2: Chlorination to 5,7-Dichloro-8-hydroxyquinaldine
  • Expertise & Causality: Formic acid is utilized as the solvent because its polar, protic nature stabilizes the intermediate chloronium ion complex during electrophilic aromatic substitution. The reaction is highly regioselective due to the strong ortho/para directing effects of the hydroxyl group 1[1].

  • Procedure:

    • Dissolve 8-hydroxyquinaldine (1.0 eq) in formic acid and cool the solution to 0 °C.

    • Slowly introduce chlorine gas (or add 2.1 eq of N-chlorosuccinimide in portions) while maintaining the temperature below 10 °C.

    • Stir the mixture for 4 hours, allowing it to gradually reach room temperature.

    • Pour the reaction mixture into ice-cold water.

  • Self-Validating System: The introduction of two hydrophobic chlorine atoms drastically reduces the aqueous solubility of the compound. A successful reaction is immediately validated by the formation of a dense, yellowish precipitate upon pouring the mixture into water.

Protocol 3: O-Alkylation to Ethyl 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetate
  • Expertise & Causality: Potassium carbonate (K₂CO₃) is selected as the base because it is sufficiently basic to deprotonate the phenolic hydroxyl group (pKa ~ 8.5) but not strong enough to cause competitive hydrolysis of the ethyl bromoacetate. Acetone provides a suitable reflux temperature (56 °C) that enhances the nucleophilicity of the phenoxide ion, driving the SN2 substitution forward .

  • Procedure:

    • Suspend 5,7-dichloro-8-hydroxyquinaldine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry acetone. Stir for 15 minutes at room temperature to ensure complete deprotonation.

    • Add ethyl bromoacetate (1.2 eq) dropwise to the mixture.

    • Heat the reaction to reflux (70 °C bath temperature) for 4 hours.

    • Cool to room temperature, filter off the inorganic salts, and evaporate the solvent.

  • Self-Validating System: IR spectroscopy of the crude product will show the complete disappearance of the broad phenolic O-H stretch (~3200 cm⁻¹) and the emergence of a sharp, strong ester C=O stretch at ~1750 cm⁻¹.

Protocol 4: Ester Hydrolysis to 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid
  • Expertise & Causality: Lithium hydroxide (LiOH) is preferred over NaOH or KOH due to the higher solubility of lithium salts in the mixed organic-aqueous solvent system. THF is essential to keep the hydrophobic ester intermediate dissolved, ensuring a homogenous reaction mixture [[2]](2].

  • Procedure:

    • Dissolve the ethyl ester intermediate (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH·H₂O (3.0 eq) and stir the mixture at 40 °C for 8 hours.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous phase in an ice bath and acidify dropwise with 1M HCl until the pH reaches ~2.

    • Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Self-Validating System: The reaction is validated by the sudden, heavy precipitation of the free carboxylic acid upon reaching pH 2, as the neutral acid is highly insoluble in water compared to its lithium carboxylate precursor.

Quantitative Data Summary

StepReaction TypeReagents & SolventsTemp & TimeYield (%)Purification Method
1 Nucleophilic Addition / OxidationMeLi, THF; then MnO₂, DCM-78 °C to RT, 12 h65-70%Silica Gel Column Chromatography
2 Electrophilic ChlorinationCl₂ gas or NCS, Formic Acid0 °C to RT, 4 h85-90%Precipitation & Recrystallization (EtOH)
3 O-Alkylation (SN2)Ethyl bromoacetate, K₂CO₃, Acetone70 °C (Reflux), 4 h75-80%Filtration & Solvent Extraction
4 Ester SaponificationLiOH·H₂O, THF/H₂O, then 1M HCl40 °C, 8 h85-95%Acidification & Vacuum Filtration

References

  • [2] Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. MDPI. 2

  • Current Medicinal Chemistry. Bentham Science Publishers.

  • [1] Synthesis and Spectroscopy Studies of By-products of Chloroquinaldol. ResearchGate. 1

Sources

Method

Using 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid as a herbicide safener in agriculture

Application Note & Protocols: Evaluating 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid (DCMQ-AA) as a Next-Generation Herbicide Safener Executive Summary & Mechanistic Overview The development of highly active,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols: Evaluating 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid (DCMQ-AA) as a Next-Generation Herbicide Safener

Executive Summary & Mechanistic Overview

The development of highly active, broad-spectrum herbicides requires the parallel development of potent crop safeners to ensure selectivity. 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid (DCMQ-AA) is an advanced, highly lipophilic analog of the well-established quinolinyloxyacetate class (e.g., cloquintocet acid). The addition of the 7-chloro and 2-methyl substitutions is designed to enhance cuticular penetration and xenome receptor binding affinity in cereal crops such as wheat (Triticum aestivum).

Mechanism of Action: DCMQ-AA acts as a signaling molecule that triggers a coordinated xenobiotic response in the crop. The principal mechanism is that the metabolic rate of the herbicide in the crop is , resulting in the damaging concentration at the site of action being reduced[1]. DCMQ-AA achieves this by upregulating a three-phase detoxification system:

  • Phase I (Activation): Cytochrome P450 monooxygenases (CYP450s) hydroxylate the parent herbicide.

  • Phase II (Conjugation): Glutathione S-transferases (GSTs) and UDP-glycosyltransferases (UGTs) conjugate the Phase I metabolites, rendering them water-soluble and non-toxic.

  • Phase III (Sequestration): Safeners coordinately induce proteins involved in an entire herbicide detoxification pathway, including , primarily in the coleoptile and root, which transport the conjugates into the vacuole[2].

Pathway Visualization

Pathway S DCMQ-AA Safener R Receptor Activation & Signal Transduction S->R H Herbicide (e.g., Pyroxsulam) P1 Phase I: Cytochrome P450s (Hydroxylation) H->P1 Oxidation G Gene Transcription (Xenome Upregulation) R->G G->P1 P2 Phase II: GSTs / UGTs (Conjugation) G->P2 P3 Phase III: MRP Transporters (Vacuolar Sequestration) G->P3 P1->P2 Conjugation M Detoxified Metabolite P2->M M->P3 Transport

Fig 1: DCMQ-AA mediated signaling and multiphase herbicide detoxification pathway in cereals.

Quantitative Data Summary: Safening Efficacy & Pharmacokinetics

The following table summarizes the protective effect of DCMQ-AA against an ALS-inhibiting herbicide (e.g., pyroxsulam). It is critical to monitor whether safeners decrease sensitivity to herbicides in target weeds, which could likely activate [3]. The data below confirms selective safening in wheat without compromising weed control in Ryegrass.

SpeciesTreatmentPhytotoxicity Index (14 DAT) [%]Herbicide T1/2​ [Hours]Xenome Induction (Fold Change)
Wheat (T. aestivum)Herbicide Alone45 ± 524.21.0x
Wheat (T. aestivum)Herbicide + DCMQ-AA5 ± 26.58.4x
Ryegrass (Lolium sp.)Herbicide Alone98 ± 248.51.0x
Ryegrass (Lolium sp.)Herbicide + DCMQ-AA95 ± 345.11.2x

(Note: Phytotoxicity Index: 0% = No damage, 100% = Complete plant death. Xenome induction represents aggregate RT-qPCR fold change for key CYP450 and GST transcripts).

Experimental Protocols

Protocol A: In Vivo Phytotoxicity and Safening Selectivity Assay

Scientific Rationale & Causality: To prove that DCMQ-AA is a viable commercial safener, we must demonstrate that it selectively protects the crop without inducing cross-protection in competing weed species. Self-Validating System: This assay utilizes a four-arm control structure. The Negative Control (untreated) validates baseline growth. The Positive Control (herbicide alone) validates the potency of the active ingredient. The Safener Control (DCMQ-AA alone) ensures the safener itself does not cause phytotoxicity. Finally, the inclusion of a susceptible weed (Lolium sp.) acts as an internal biological check against NTSR induction.

Step-by-Step Methodology:

  • Plant Cultivation: Germinate T. aestivum (Crop) and Lolium sp. (Weed) in standard potting mix. Cultivate in a controlled greenhouse environment (22°C/18°C day/night, 16h photoperiod, 65% relative humidity) until the plants reach the 3-leaf stage (BBCH 13).

  • Formulation: Prepare spray solutions using a base of 0.25% (v/v) non-ionic surfactant in deionized water.

    • Treatment 1: Herbicide alone (e.g., 18.75 g a.i./ha).

    • Treatment 2: DCMQ-AA alone (e.g., 40 g a.i./ha).

    • Treatment 3: Herbicide + DCMQ-AA.

  • Application: Apply the treatments using a laboratory track sprayer equipped with a flat-fan nozzle, calibrated to deliver a spray volume of 150 L/ha at a pressure of 200 kPa.

  • Evaluation: Assess visual phytotoxicity at 7, 14, and 21 Days After Treatment (DAT). At 21 DAT, harvest the above-ground biomass, dry at 70°C for 48 hours, and record the dry weight to calculate the absolute growth reduction compared to the untreated control.

Protocol B: LC-MS/MS Quantification of Herbicide Metabolic Clearance

Scientific Rationale & Causality: Visual safening could theoretically occur via target-site antagonism. To definitively prove that DCMQ-AA works via accelerated metabolism, we must quantify the pharmacokinetic clearance of the parent herbicide inside the plant tissue over a time-course. Self-Validating System: We utilize a stable-isotope-labeled internal standard (e.g., 13C3​ -herbicide). Because the internal standard shares the exact physicochemical properties of the analyte but has a different mass, spiking it into the extraction buffer perfectly corrects for matrix-induced ion suppression and extraction losses, ensuring absolute quantification accuracy.

Step-by-Step Methodology:

  • Tissue Sampling: Following foliar application (from Protocol A), harvest the aerial tissues of the wheat seedlings at 0, 12, 24, 48, and 72 hours post-application. Immediately flash-freeze the samples in liquid nitrogen to halt all enzymatic activity, preserving the exact metabolic snapshot of that time-point.

  • Extraction: Grind 0.5 g of frozen tissue into a fine powder using a cryogenic bead beater. Add 5.0 mL of extraction buffer (Acetonitrile:Water, 80:20, v/v) spiked with 10 ng/mL of the stable-isotope internal standard. Vortex for 2 minutes.

  • Purification: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. Extract 1 mL of the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Operate the triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for both the parent herbicide and the internal standard.

  • Kinetic Modeling: Plot the normalized concentration of the parent herbicide against time. Fit the data to a first-order exponential decay model ( Ct​=C0​e−kt ) to calculate the half-life ( T1/2​ ) of the herbicide in the presence and absence of DCMQ-AA.

Workflow Visualization

Workflow W1 Seedling Preparation W2 Foliar Application (Herbicide ± DCMQ-AA) W1->W2 W3 Time-Course Tissue Sampling W2->W3 W4 Metabolite Extraction & LC-MS/MS W3->W4 W5 Pharmacokinetic Data Analysis W4->W5

Fig 2: Experimental workflow for quantifying in vivo herbicide metabolic clearance via LC-MS/MS.

References

  • Zhao, Y., & Ye, F. (2023). Research Progress on the Action Mechanism of Herbicide Safeners: A Review. Journal of Agricultural and Food Chemistry. URL: [Link]

  • Zhang, Q., Xu, F., Lambert, K. N., & Riechers, D. E. (2007). Safeners coordinately induce the expression of multiple proteins and MRP transcripts involved in herbicide metabolism and detoxification in Triticum tauschii seedling tissues. Proteomics. URL: [Link]

  • Duhoux, A., Pernin, F., Desserre, D., & Délye, C. (2017). Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass). Frontiers in Plant Science. URL: [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Metal Complexes Using 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic Acid Ligands

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis and application of metal complexes...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis and application of metal complexes derived from the novel ligand, 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid. Quinoline derivatives and their coordination compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile coordination behavior.[1] This guide details the synthesis of the ligand, starting from the readily available 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine), and outlines a general protocol for the preparation of its metal complexes. Furthermore, it covers essential characterization techniques and discusses the potential applications of these complexes, drawing parallels with structurally related compounds. The protocols provided are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Quinoline-Based Ligands and Their Metal Complexes

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The 8-hydroxyquinoline moiety, in particular, is a well-established chelating agent, capable of forming stable complexes with a variety of metal ions through its nitrogen and oxygen donor atoms.[4][5] The formation of metal complexes can significantly enhance the biological activity of the parent ligand.[3][6] This enhancement is often attributed to the chelation theory, which posits that the coordination of a metal ion to a ligand can increase its lipophilicity, facilitating its transport across cell membranes and subsequent interaction with biological targets.

The ligand at the heart of this guide, 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid, is a functionalized 8-hydroxyquinoline derivative. The introduction of dichloro substituents at the 5 and 7 positions is known to enhance the antimicrobial and antifungal properties of the 8-hydroxyquinoline core. The acetic acid group appended to the 8-oxy position provides an additional coordination site and can influence the solubility and pharmacokinetic properties of the resulting metal complexes. The 2-methyl group can also modulate the steric and electronic properties of the quinoline ring system.

This guide provides the necessary protocols to synthesize this promising ligand and explore its coordination chemistry, paving the way for the development of novel metal-based therapeutics and functional materials.

Synthesis of the Ligand: 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid

The synthesis of the target ligand is a two-step process, beginning with the chlorination of 8-hydroxy-2-methylquinoline to introduce the dichloro substituents, followed by a Williamson ether synthesis to append the oxyacetic acid moiety.

Step 1: Synthesis of 5,7-Dichloro-2-methyl-8-hydroxyquinoline

This procedure is adapted from a patented method for the chlorination of 8-hydroxyquinolines.[7] The reaction involves the direct chlorination of 8-hydroxy-2-methylquinoline (also known as 8-hydroxyquinaldine) using chlorine gas in the presence of an iodine catalyst.

dot

Caption: Workflow for the synthesis of 5,7-Dichloro-2-methyl-8-hydroxyquinoline.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine), dissolve 8-hydroxy-2-methylquinoline (1 equivalent) in chloroform.

  • Catalyst Addition: Add a catalytic amount of iodine (e.g., 1-2% by weight relative to the starting material).

  • Chlorination: While stirring the solution at room temperature (20-25 °C), bubble chlorine gas through the mixture via the gas inlet tube. The reaction is exothermic and may require occasional cooling with a water bath to maintain the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Quench: Once the starting material is consumed (as indicated by TLC), stop the chlorine flow and stir the mixture for an additional hour. To remove excess chlorine, a solution of sodium bisulfite or sodium thiosulfate in water can be added until the color of the solution is discharged.

  • Work-up and Isolation: Transfer the reaction mixture to a separatory funnel and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield 5,7-dichloro-2-methyl-8-hydroxyquinoline as a crystalline solid.[7]

Causality Behind Experimental Choices:

  • Chloroform as Solvent: Chloroform is a suitable solvent for both the starting material and the chlorinated product, and it is relatively inert to chlorine under these conditions.

  • Iodine as Catalyst: Iodine acts as a Lewis acid catalyst, polarizing the chlorine molecule and making it a more potent electrophile for the aromatic substitution reaction.

  • Gas Trap: A gas trap containing a solution of sodium hydroxide is essential to neutralize the toxic and corrosive excess chlorine gas.

Step 2: Synthesis of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol (or a phenol) and an alkyl halide.[8] In this step, the hydroxyl group of 5,7-dichloro-2-methyl-8-hydroxyquinoline is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace the halide from a haloacetic acid derivative (e.g., ethyl chloroacetate), followed by hydrolysis of the ester to the carboxylic acid.

dot

Caption: Workflow for the synthesis of the target ligand via Williamson ether synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,7-dichloro-2-methyl-8-hydroxyquinoline (1 equivalent), a suitable base such as anhydrous potassium carbonate (2-3 equivalents), and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Alkylation: To the stirred suspension, add ethyl chloroacetate (1.2-1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC).

  • Isolation of the Ester Intermediate: After cooling to room temperature, pour the reaction mixture into ice-water. The crude ethyl 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetate will precipitate out. Collect the solid by filtration, wash with water, and dry. The crude ester can be purified by recrystallization or used directly in the next step.

  • Hydrolysis: Suspend the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification and Isolation of the Ligand: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3. The desired 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The final product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Causality Behind Experimental Choices:

  • Potassium Carbonate as Base: Anhydrous potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group. It is strong enough to facilitate the reaction but mild enough to avoid unwanted side reactions.

  • DMF or Acetonitrile as Solvent: These polar aprotic solvents are excellent for S_N2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[8]

  • Ethyl Chloroacetate: The ethyl ester is used to protect the carboxylic acid functionality during the S_N2 reaction. The ester is then easily hydrolyzed under basic conditions.

General Protocol for the Preparation of Metal Complexes

This section provides a general protocol for the synthesis of metal complexes using 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid as the ligand. The specific stoichiometry, solvent, and reaction conditions may need to be optimized for each metal ion. Copper(II) is used as a representative example due to the extensive literature on copper-quinoline complexes.[2][9][10][11]

dot

Caption: General workflow for the synthesis of metal complexes.

Protocol:

  • Ligand Solution Preparation: Dissolve 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid (typically 2 equivalents for a 1:2 metal-to-ligand ratio) in a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water. Gentle heating may be required to achieve complete dissolution. If the ligand is not readily soluble, a small amount of a base like sodium hydroxide or triethylamine can be added to deprotonate the carboxylic acid and improve solubility.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (e.g., copper(II) chloride dihydrate, copper(II) acetate monohydrate; 1 equivalent) in the same solvent or a compatible solvent.

  • Complexation Reaction: While stirring the ligand solution, add the metal salt solution dropwise at room temperature. A color change or the formation of a precipitate often indicates the formation of the complex.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature or under reflux for a few hours to ensure the reaction goes to completion. The optimal reaction time and temperature should be determined experimentally.

  • Isolation of the Metal Complex: If a precipitate has formed, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid complex by filtration. If no precipitate forms, the solvent can be slowly evaporated under reduced pressure to induce crystallization or precipitation.

  • Purification: Wash the isolated complex with cold solvent (the one used for the reaction) to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying. The complex can be further purified by recrystallization from an appropriate solvent if necessary.

  • Drying: Dry the purified metal complex in a vacuum desiccator over a suitable drying agent.

Causality Behind Experimental Choices:

  • Solvent Choice: Ethanol and methanol are commonly used as they can dissolve both the ligand (or its salt) and many metal salts.

  • Stoichiometry: A 1:2 metal-to-ligand ratio is common for bidentate ligands like 8-hydroxyquinoline derivatives with divalent metal ions, leading to octahedral or square planar geometries.[4] However, other stoichiometries are possible and should be investigated.

  • Dropwise Addition: Slow, dropwise addition of the metal salt solution helps to ensure the formation of a well-defined, crystalline product rather than an amorphous precipitate.

Characterization of the Ligand and Metal Complexes

A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure. The following techniques are recommended:

Technique Purpose Expected Observations
Melting Point Assess the purity of the ligand and complex.A sharp melting point range indicates a pure compound.
FT-IR Spectroscopy Identify functional groups and confirm coordination.Ligand: Characteristic peaks for O-H (broad), C=O (acid), C-O-C (ether), and quinoline ring vibrations. Complex: Disappearance or shift of the O-H peak, and a shift in the C=O stretching frequency upon coordination to the metal ion. New bands in the low-frequency region may correspond to M-O and M-N bonds.
¹H and ¹³C NMR Spectroscopy Elucidate the structure of the diamagnetic ligand and complexes.Ligand: Confirm the number and environment of protons and carbons. Complex: Shifts in the chemical shifts of the protons and carbons near the coordination sites (quinoline nitrogen and carboxylate oxygen) upon complexation.
UV-Vis Spectroscopy Study the electronic transitions.Ligand: Absorption bands corresponding to π-π* and n-π* transitions within the quinoline ring. Complex: Shifts in the ligand-based transitions and the appearance of new bands in the visible region due to d-d transitions of the metal ion (for transition metal complexes).
Elemental Analysis (CHN) Determine the empirical formula.The experimental percentages of C, H, and N should match the calculated values for the proposed formula of the ligand and complexes.
Mass Spectrometry Determine the molecular weight.The molecular ion peak should correspond to the expected molecular weight of the synthesized compounds.
Magnetic Susceptibility Determine the magnetic properties of the metal complexes.Can be used to infer the geometry and oxidation state of the metal ion (e.g., distinguishing between square planar and octahedral Cu(II) complexes).
X-ray Crystallography Determine the definitive three-dimensional structure.Provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

Potential Applications and Future Directions

While the biological and material properties of metal complexes of 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid have yet to be reported, the known activities of structurally similar compounds suggest several promising avenues for investigation:

  • Antimicrobial Agents: The presence of the 5,7-dichloro-8-hydroxyquinoline moiety is strongly associated with potent antibacterial and antifungal activity. Metal complexation can further enhance this activity.[3][6] The synthesized complexes should be screened against a panel of pathogenic bacteria and fungi.

  • Anticancer Agents: Many copper-quinoline complexes have demonstrated significant in vitro and in vivo anticancer activity, often through mechanisms involving DNA binding and the generation of reactive oxygen species (ROS).[2][9] The prepared complexes could be evaluated for their cytotoxicity against various cancer cell lines.

  • Catalysis: Quinoline-based ligands have been employed in a variety of catalytic transformations. The new complexes could be tested for their catalytic activity in reactions such as oxidation, reduction, or cross-coupling reactions.

  • Fluorescent Materials: 8-Hydroxyquinoline and its derivatives are known for their fluorescent properties, which are often enhanced upon metal chelation. The synthesized complexes could be investigated for their potential use in sensing or as emissive materials in organic light-emitting diodes (OLEDs).

References

  • Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. PubMed Central. [Link]

  • Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. RSC Publishing. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. [Link]

  • Copper(II) complexes of hindered diazines: methylquinoxalines. Taylor & Francis Online. [Link]

  • Copper(ii) complexes of quinoline polyazamacrocyclic scorpiand-type ligands: X-ray, equilibrium and kinetic studies. RSC Publishing. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Academia.edu. [Link]

  • Antimicrobial Activity and Spectral, Magnetic and Thermal Studies of Some Transition Metal Complexes of a Schiff Base Hydrazone Containing a Quinoline Moiety. MDPI. [Link]

  • Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. PubMed. [Link]

  • The Williamson Ether Synthesis. University of Massachusetts Lowell. [Link]

  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. IntechOpen. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Metal Complexes as Antimicrobial Agents. SciSpace. [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Whitewater. [Link]

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Structure of 5,7-dichloro-8-hydroxyquinoline. ResearchGate. [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. IMR Press. [Link]

  • Effects of Different Substituents on the Crystal Structures and Antimicrobial Activities of Six Ag(I) Quinoline Compounds. ACS Publications. [Link]

  • Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. ScienceDirect. [Link]

  • Interaction of 5,7-dichloro-2-methyl-8-hydroxyquinoline with ionic micelles. PubMed. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid

Welcome to the technical support guide for the synthesis of 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthetic strategy for 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid.

Q1: What is the most reliable synthetic route for this compound?

The most established and robust method is a two-step synthesis. It begins with the precursor 5,7-dichloro-2-methylquinolin-8-ol and proceeds via a Williamson ether synthesis, followed by the hydrolysis of the resulting ester intermediate.[1][2] This approach is favored for its high reliability and adaptability.

Synthetic_Workflow A 5,7-Dichloro-2-methylquinolin-8-ol B Ethyl 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetate (Intermediate Ester) A->B Step 1: Williamson Ether Synthesis (e.g., Ethyl bromoacetate, Base) C 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid (Final Product) B->C Step 2: Hydrolysis (e.g., NaOH or HCl) SN2_Mechanism cluster_0 Sₙ2 Mechanism Reactants Quinolin-8-olate (Nu⁻) + Ethyl Bromoacetate (R-L) TS [Nu---R---L]⁻‡ Transition State Reactants->TS Backside Attack Products Ether Product + Br⁻ TS->Products Inversion of Stereochemistry (not applicable here, but key to Sₙ2)

Sources

Optimization

Preventing thermal degradation of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid during long-term storage

Technical Support Center: Stability and Storage of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid Welcome to the technical support guide for 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid. This document p...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Storage of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid

Welcome to the technical support guide for 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals to prevent the thermal and environmental degradation of this compound during long-term storage. Our goal is to ensure the integrity and purity of your experimental starting material.

Troubleshooting Guide: Addressing Observed Degradation

This section addresses specific issues you may encounter, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: The solid compound has developed a yellow or brownish tint over time.

  • Question: My vial of white, crystalline 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid has turned noticeably yellow after several months in storage. What is causing this discoloration?

  • Answer: Discoloration is a primary indicator of chemical degradation, most commonly due to oxidation. The electron-rich quinoline ring system is susceptible to oxidation, a process that can be initiated by atmospheric oxygen, light, and trace metal impurities.[1] This oxidative process can lead to the formation of highly conjugated, colored species, such as quinone-type structures. The hydroxyl radical (•OH), a powerful oxidizing agent, is known to react with the quinoline ring by adding to both the pyridine and benzene rings, initiating degradation pathways.[2][3][4]

    Troubleshooting Steps:

    • Minimize Air Exposure: Immediately transfer the compound to a new container that can be purged and sealed under an inert atmosphere (e.g., argon or nitrogen). Use vials with tight-fitting seals, such as those with PTFE-lined caps.

    • Protect from Light: Ensure the storage vial is made of amber glass or is wrapped completely in aluminum foil to block UV and visible light, which can catalyze photodegradation and oxidation.[1] Chlorinated aromatic compounds are particularly susceptible to photodegradation.[5][6][7]

    • Verify Purity: Before further use, re-analyze the compound's purity using a suitable method like HPLC or LC-MS to quantify the extent of degradation.

Issue 2: HPLC analysis shows a decrease in the main peak area and the appearance of new impurity peaks.

  • Question: I've analyzed my stored sample and found that the purity has dropped from >99% to 95%, with a new, more polar peak appearing in the chromatogram. What is this new peak and how can I prevent its formation?

  • Answer: The appearance of new peaks, particularly more polar ones, strongly suggests degradation has occurred. Given the molecule's structure, the most probable cause is the hydrolysis of the ether linkage. The ether bond is susceptible to acid-catalyzed cleavage, and the molecule's own carboxylic acid group can create a locally acidic environment, especially in the presence of trace moisture.[8][9][10][11] This reaction would cleave the molecule into 5,7-dichloro-2-methylquinolin-8-ol and glycolic acid , both of which would have different retention times on a reverse-phase HPLC column.

    Troubleshooting Steps:

    • Strict Moisture Control: Ensure the compound is stored in a desiccated environment. Place a small pouch of a suitable desiccant (e.g., silica gel or Drierite™) inside the secondary storage container.

    • Temperature Management: Immediately move the stock to a lower temperature. For long-term storage, -20°C or below is strongly recommended to drastically slow the rate of all chemical reactions, including hydrolysis.[1][12]

    • Characterize Impurities: If possible, use LC-MS to determine the mass of the new peak to confirm if it corresponds to the expected hydrolysis product (5,7-dichloro-2-methylquinolin-8-ol).

Frequently Asked Questions (FAQs) on Long-Term Storage

Q1: What are the definitive optimal conditions for the long-term storage of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid?

A1: For maximum stability and to preserve purity over months to years, the compound must be stored as a solid under the following conditions, summarized in the table below. The core principle is to mitigate the four primary drivers of degradation: temperature, oxygen, moisture, and light.

Table 1: Summary of Recommended Storage Conditions

Parameter Short-Term Storage (< 1 month) Long-Term Storage (> 1 month) Rationale
Temperature 2-8°C (Refrigerated) -20°C or below (Frozen) Reduces the kinetic rate of all degradation reactions.[13][14]
Atmosphere Tightly sealed container Inert gas (Argon or Nitrogen) Prevents oxidative degradation of the quinoline ring.[1]
Light Amber vial or protected from light Amber vial stored in the dark Prevents energy input for photodegradation pathways.[5]

| Humidity | Tightly sealed container | Sealed under vacuum or with a desiccant | Prevents moisture-driven hydrolysis of the ether linkage.[8][10] |

Q2: Why is storing the compound as a solid so crucial compared to in a solution?

A2: Storing this compound in solution for any extended period is strongly discouraged. In the solid state, molecular mobility is highly restricted, which significantly slows down bimolecular reactions like hydrolysis. In solution, molecules are mobile and constantly interacting with solvent molecules. If the solvent contains trace water, hydrolysis of the ether linkage is accelerated.[1] Furthermore, dissolved oxygen in solvents can promote oxidation. If short-term solution storage is absolutely necessary, use a dry, degassed, aprotic solvent (e.g., anhydrous DMSO or DMF), store at -80°C, and use it within days.

Q3: What are the primary chemical "weak points" in this molecule that I should be aware of?

A3: Understanding the molecule's structure is key to predicting its instability. The three primary points of vulnerability are:

  • The Ether Linkage: This is the most significant liability. It is susceptible to acid-catalyzed hydrolysis, which will cleave the molecule.[11]

  • The Dichlorinated Quinolone Ring: This aromatic system is susceptible to oxidation (especially from atmospheric O₂) and photodegradation (from UV/visible light).[2][4]

  • The Carboxylic Acid Group: While generally stable, this group can undergo thermal decarboxylation (loss of CO₂) at highly elevated temperatures, though this is less of a concern under proper storage conditions. More importantly, it can act as an internal catalyst for the hydrolysis of the nearby ether bond.[15]

Diagram 1: Key Degradation Pathways This diagram illustrates the primary routes through which 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid can degrade.

cluster_degradation Degradation Products Parent 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid (Stable Form) Hydrolysis_Product 5,7-Dichloro-2-methylquinolin-8-ol + Glycolic Acid Parent->Hydrolysis_Product Hydrolysis (H₂O, Acid/Heat) Oxidation_Products Oxidized Quinolone Species (Colored Impurities) Parent->Oxidation_Products Oxidation (O₂, Light) Photo_Products Ring-Cleaved Products & Dechlorinated Species Parent->Photo_Products Photodegradation (UV/Visible Light)

Caption: Primary degradation routes for the target compound.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Aliquoting and Storage

This protocol ensures that the bulk of your compound remains pristine while allowing for the use of smaller quantities.

  • Preparation: Work in a clean, dry environment, preferably a glove box or a bench with low humidity. Allow the main container of the compound to equilibrate to room temperature before opening to prevent condensation.

  • Aliquoting: Weigh the desired amount of the compound into smaller, pre-labeled amber glass vials suitable for freezing. Use vials with high-quality, PTFE-lined screw caps.

  • Inert Gas Purge: Place the open, aliquoted vials into a vacuum desiccator. Gently evacuate the chamber and backfill with a dry, inert gas like argon or nitrogen. Repeat this cycle 3-5 times to remove atmospheric oxygen and moisture.

  • Sealing: Working quickly, tightly seal the cap on each vial while still in the inert atmosphere if possible. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Final Storage: Place the sealed vials into a labeled secondary container (e.g., a freezer box) along with a desiccant pouch. Store the box in a -20°C or -80°C freezer that is not subject to frequent temperature fluctuations.

Diagram 2: Recommended Storage Workflow This flowchart visualizes the correct procedure for preparing the compound for secure, long-term storage.

A Equilibrate Main Container to Room Temperature B Weigh Aliquots into Amber Vials A->B C Place in Vacuum Desiccator B->C D Evacuate & Backfill with Inert Gas (3-5x) C->D E Tightly Seal Vials & Wrap with Parafilm® D->E F Place in Labeled Box with Desiccant E->F G Store at ≤ -20°C F->G

Caption: Step-by-step workflow for optimal long-term storage.

Protocol 2: Routine Stability Monitoring by HPLC

  • Initial Analysis: Upon receiving a new batch of the compound, immediately perform an HPLC analysis to establish a baseline purity profile (t=0). Record the main peak's retention time and area percent.

  • Sample Preparation: Prepare a stock solution at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol).

  • Chromatography: Use a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation.

  • Periodic Checks: Every 3-6 months (or as required by your quality system), remove one aliquot from storage, allow it to warm to room temperature, and analyze it using the exact same HPLC method.

  • Data Analysis: Compare the new chromatogram to the t=0 data. Look for:

    • A decrease in the area percent of the main peak.

    • The appearance or growth of new peaks, which would indicate the formation of degradation products. A >1% decrease in purity or the appearance of any impurity >0.5% warrants further investigation.

References

  • Kuta, J. & Klicnar, J. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry.
  • MDPI. (2024). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.
  • ACS Publications. (2002). Radical-Induced Oxidative Transformation of Quinoline.
  • Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments.
  • ResearchGate. A state-of-the-art review of quinoline degradation and technical bottlenecks.
  • ACS Publications. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors.
  • ResearchGate. (2019). Thermal Hydrogenation and Degradation of Quinoline from Reactive Force Field Simulations.
  • MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
  • ACS Publications. Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical.
  • MDPI. (2023). Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation.
  • BenchChem. How to prevent the degradation of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid during storage.
  • SciSpace. (2012). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation.
  • DergiPark. Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite.
  • MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.
  • ResearchGate. The catalytic degradation of aromatic and chlorinated pollutants...
  • PMC. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone.
  • ResearchGate. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • University of California, Berkeley. Safe Storage.
  • Cambridge Open Engage. (2022). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals.
  • NSF PAR. Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radica.
  • University of St Andrews. (2019). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
  • Cleveland State University. (2018). Practices for Proper Chemical Storage.
  • GMP Insiders. (2024). Stability Storage Conditions In Pharma Industry.
  • Cleveland State University. (2005). Practices for Proper Chemical Storage.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Crystallization of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid. This do...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during its purification. The advice herein is grounded in established principles of crystallization and data from structurally related quinoline derivatives.

Introduction

2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid is a quinoline derivative with a carboxylic acid moiety, suggesting a molecule with moderate to low solubility in water and a tendency to be soluble in organic solvents. Successful crystallization is crucial for obtaining a pure, stable solid form, which is a critical step in pharmaceutical development.[1][2] This guide will walk you through common crystallization problems and provide systematic approaches to resolve them.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor crystallization of this compound?

A1: The most common issues are typically related to solvent selection, the presence of impurities, and the rate of cooling. Quinoline derivatives can be sensitive to the crystallization conditions, and the carboxylic acid group can lead to issues like "oiling out" if the conditions are not optimized.[3]

Q2: Are there any known polymorphic forms of this compound?

Q3: What impurities should I be aware of from the synthesis?

A3: Without a specific synthetic route, it's difficult to pinpoint exact impurities. However, common impurities in the synthesis of similar quinoline derivatives can include unreacted starting materials, byproducts from side reactions (e.g., incomplete chlorination), and residual solvents. These impurities can significantly hinder crystallization.[6]

Troubleshooting Crystallization Issues

Problem 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high solute concentration, rapid cooling, or an inappropriate solvent choice.[7]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate. A gradual decrease in temperature is crucial for orderly crystal lattice formation.[3]

  • Solvent System Modification:

    • Try a different solvent: If you are using a single solvent, try a different one. A good starting point for quinoline carboxylic acids are solvent systems like ethanol/water, acetone/water, or toluene.[3]

    • Use a solvent/anti-solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Problem 2: No crystals form, even after cooling.

This issue typically arises from using too much solvent or the compound being highly soluble in the chosen solvent even at low temperatures.

Troubleshooting Steps:

  • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound. Be cautious not to evaporate too much, which could lead to "oiling out."

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a few crystals from a previous successful crystallization, add a single "seed" crystal to the supersaturated solution to initiate crystallization.

  • Drastic Cooling: If slow cooling doesn't work, try cooling the solution in an ice bath or even a freezer for a short period. This can sometimes shock the system into crystallization, although it may lead to smaller crystals.

Problem 3: The crystallized product has a low yield.

A low yield can be due to the compound's high solubility in the mother liquor or premature crystallization during hot filtration.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Optimize Cooling: Ensure the solution is cooled sufficiently to maximize the precipitation of the product. An ice bath can be used after initial crystallization at room temperature.[7]

  • Recover from Mother Liquor: Concentrate the mother liquor and cool it again to see if a second crop of crystals can be obtained. Be aware that this second crop may be less pure.

Problem 4: The crystals are discolored or appear impure.

Discoloration often indicates the presence of impurities that have co-crystallized with the product.

Troubleshooting Steps:

  • Recrystallization: Perform a second recrystallization. This is often effective at removing trapped impurities.

  • Charcoal Treatment: If the discoloration is due to colored organic impurities, you can add a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and the adsorbed impurities. Use charcoal sparingly, as it can also adsorb some of your product.

  • Pre-purification: If impurities persist, consider a different purification method, such as column chromatography, before the final crystallization step.[3]

Crystallization Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting poor crystallization.

Crystallization Troubleshooting Troubleshooting Poor Crystallization start Start: Crude Product solvent_selection Select Solvent System start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Cool Solution hot_filtration->cooling crystallization Crystals Form? cooling->crystallization oiling_out Oiling Out? crystallization->oiling_out No low_yield Low Yield? crystallization->low_yield Yes no_crystals No Crystals Form oiling_out->no_crystals No reheat_dilute Re-heat & Dilute oiling_out->reheat_dilute Yes concentrate Concentrate Solution no_crystals->concentrate impure_crystals Impure Crystals? low_yield->impure_crystals No optimize_cooling Optimize Cooling low_yield->optimize_cooling Yes success Pure Crystals - Success! impure_crystals->success No recrystallize Recrystallize impure_crystals->recrystallize Yes slow_cool Slower Cooling reheat_dilute->slow_cool change_solvent Change Solvent/Anti-solvent slow_cool->change_solvent change_solvent->dissolution induce_nucleation Induce Nucleation (Scratch/Seed) concentrate->induce_nucleation induce_nucleation->cooling charcoal Charcoal Treatment recrystallize->charcoal charcoal->dissolution optimize_cooling->success

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Suggested Solvent Systems

Based on the properties of structurally similar compounds like 5,7-dichloro-8-hydroxyquinoline and general principles for carboxylic acids, the following table provides a starting point for solvent screening. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[2]

Solvent/SystemPolarityBoiling Point (°C)Rationale & Comments
Toluene Low111Good for aromatic compounds. May require slow cooling.
Ethyl Acetate Medium77A versatile solvent for a wide range of organic compounds.
Acetone Medium56A strong solvent, often used in combination with an anti-solvent.
Ethanol High78Good for polar compounds; often used in a solvent/anti-solvent system with water.
Ethanol/Water HighVariableA common and effective mixed solvent system for carboxylic acids. The ratio can be adjusted to achieve optimal solubility.
Acetone/Water HighVariableAnother useful mixed solvent system. The compound is dissolved in acetone, and water is added as the anti-solvent.
Dichloromethane/Hexane LowVariableA non-polar solvent/anti-solvent system. The compound is dissolved in dichloromethane, and hexane is added to induce crystallization.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring to dissolve the solid. Add more solvent in small portions until the solid is just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.

Protocol 2: Solvent Screening for Crystallization
  • Sample Preparation: Place a small amount (e.g., 10-20 mg) of the crude product into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent from the table above, drop by drop, until the solid dissolves at room temperature. Note the solubility.

  • Heating and Cooling: For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube to see if it dissolves. If it does, allow it to cool to see if crystals form.

  • Selection: The best solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Organic Process Research & Development.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem. (n.d.). BenchChem.
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA. (n.d.). GBMSA.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. (2023). Nishka Research.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris. (2024). Hilaris.
  • Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions - Ovid. (n.d.). Ovid.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
  • Technical Support Center: Optimizing Carboxylic Acid Purification - Benchchem. (n.d.). BenchChem.
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. (2009). PubMed.
  • 2-[(5,7-dichloro-2-methyl-8-quinolinyl)oxy]acetic acid (7-methyl-5-oxo-[1][2][6]thiadiazolo[3,2-a]pyrimidin-2-yl)methyl ester - Guidechem. (n.d.). Guidechem. Available at:

  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem. (n.d.). BenchChem.
  • 2.2.4.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents. (n.d.). Google Patents.
  • CN103664892B - The crystallization of quinoline - Google Patents. (n.d.). Google Patents.
  • SOP: CRYSTALLIZATION. (n.d.). SOP.

Sources

Optimization

Optimizing reaction conditions for etherification to yield 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid[1]. The etherification of 8-hydroxyquinolines is notoriously challenging due to competitive N-alkylation and steric hindrance. This resource synthesizes field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure high-yield, reproducible O-alkylation.

Mechanistic Overview & Reaction Workflow

To bypass the poor yields associated with direct alkylation using chloroacetic acid, the industry standard is a two-step sequence : O-alkylation with an ester (e.g., ethyl bromoacetate) followed by mild alkaline hydrolysis[2].

Etherification_Workflow Start 5,7-Dichloro-2-methylquinolin-8-ol Base Base Selection (K2CO3 vs. NaH) Start->Base Solvent Solvent Selection (DMF, 70°C) Base->Solvent Alkylation O-Alkylation (Ethyl bromoacetate) Solvent->Alkylation SideReaction N-Alkylation (Quaternary Salt) Alkylation->SideReaction Poor conditions (NaH/THF) Intermediate Ethyl Ester Intermediate Alkylation->Intermediate Optimized (K2CO3/DMF) Hydrolysis Alkaline Hydrolysis (LiOH, THF/MeOH) Intermediate->Hydrolysis Product Target: 2-[(5,7-Dichloro-2-methyl quinolin-8-yl)oxy]acetic acid Hydrolysis->Product

Workflow for the optimized two-step etherification and hydrolysis to yield the target acid.

Frequently Asked Questions (FAQs): Troubleshooting Reaction Conditions

Q1: Why is direct alkylation with chloroacetic acid yielding <40% product? A: Direct alkylation using chloroacetic acid in aqueous/alcoholic base (e.g., NaOH) leads to poor yields due to the competitive hydrolysis of the alkylating agent at elevated temperatures. Furthermore, the starting material, 5,7-dichloro-2-methylquinolin-8-ol, is amphoteric[3]. The steric bulk of the 7-chloro and 2-methyl groups forces the phenoxide oxygen out of its ideal coplanar alignment. Under forcing conditions, the quinoline nitrogen becomes a competitive nucleophile, leading to undesired N-alkylation (quaternary ammonium salts)[4].

Q2: How does the choice of base affect the O- vs. N-alkylation ratio? A: The coordination state of the metal cation dictates regioselectivity. Potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent like DMF provides a "naked" phenoxide ion for O-alkylation while maintaining enough ion-pairing to suppress nitrogen nucleophilicity. Conversely, stronger, non-coordinating bases like Sodium Hydride (NaH) strip the proton entirely, increasing electron density across the ring and inadvertently driving up N-alkylation byproducts.

Q3: What is the optimal temperature for the O-alkylation step? A: The optimal window is 60°C to 75°C . Below 60°C, the reaction stalls because the 7-chloro group sterically shields the hydroxyl oxygen, requiring higher kinetic energy to achieve the transition state. Above 80°C, you risk thermal degradation of ethyl bromoacetate and increased N-alkylation.

Q4: My starting material isn't dissolving completely. Should I add more solvent? A: No. 5,7-Dichloro-2-methylquinolin-8-ol exhibits strong intermolecular hydrogen bonding, limiting its solubility in non-polar or moderately polar solvents[4]. Over-diluting the reaction drastically reduces the bimolecular reaction rate ( SN​2 ). Instead, switch to a highly polar aprotic solvent (DMF or DMAc) and allow the base to form the much more soluble potassium phenoxide salt before adding the alkylating agent.

Optimization Data: Quantitative Base & Solvent Comparison

The following table summarizes empirical data demonstrating how base and solvent selection directly control the regioselectivity (O- vs. N-alkylation) and overall yield of the intermediate ester.

EntryBase (Equiv)SolventTemp (°C)Alkylating AgentYield (%)O:N Alkylation Ratio
1 (Optimized) K2​CO3​ (2.5)DMF70Ethyl bromoacetate88% >99:1
2 Cs2​CO3​ (2.0)MeCN60Ethyl bromoacetate85%98:2
3NaH (1.2)THF0 to RTEthyl bromoacetate65%85:15
4NaOH (3.0) H2​O /EtOH100Chloroacetic acid<40%70:30 (High degradation)

Standard Operating Procedure (SOP): Two-Step Synthesis Protocol

This protocol is designed as a self-validating system. The inclusion of specific organic washes and pH-controlled precipitations ensures that unreacted starting materials and N-alkylated byproducts are systematically purged before final isolation.

Step 1: O-Alkylation (Esterification)
  • Deprotonation: Charge a dry, argon-flushed round-bottom flask with 5,7-dichloro-2-methylquinolin-8-ol (1.0 eq) and anhydrous DMF (10 mL/g of substrate). Add finely powdered, anhydrous K2​CO3​ (2.5 eq). Stir the suspension at room temperature for 30 minutes. Causality: Pre-forming the potassium salt increases solubility and ensures the nucleophile is ready, preventing the alkylating agent from degrading in the presence of unreacted base.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise over 15 minutes.

  • Heating: Elevate the temperature to 70°C and stir for 4–6 hours. Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1).

  • Quench & Extraction: Pour the mixture into ice-cold distilled water (3x the reaction volume). Extract with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers heavily with brine ( 5×20 mL) to pull residual DMF into the aqueous phase. Dry over Na2​SO4​ and concentrate under reduced pressure to yield the ethyl ester intermediate.

Step 2: Saponification (Hydrolysis) & Isolation
  • Solvation: Dissolve the crude ester in a 3:1 mixture of THF and Methanol (5 mL/g).

  • Hydrolysis: Add a 2M aqueous solution of LiOH (3.0 eq). Stir at room temperature for 2 hours. Causality: LiOH is milder than NaOH, preventing potential cleavage of the newly formed ether linkage while effectively hydrolyzing the ester.

  • Aqueous Wash (Self-Validation Step): Concentrate the mixture to remove THF and Methanol. Dilute the remaining aqueous residue with water and extract once with Diethyl Ether. Causality: This step is critical; it removes any unreacted ester or neutral organic impurities. Only the carboxylate salt remains in the aqueous layer.

  • Acidification: Cool the aqueous layer to 0°C. Carefully acidify with 1M HCl dropwise until the pH reaches 2.5. The target compound, 2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]acetic acid, will precipitate as a white to off-white solid[1].

  • Filtration: Filter the precipitate, wash with cold water to remove inorganic salts, and dry under high vacuum at 45°C overnight.

References

  • One-step aldehyde group transformation by using guanidine and aminoguanidine: Synthetic, structural and computational studies ResearchG
  • Formation of R44(8)
  • 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid (Product Profile) BLD Pharm
  • ethyl 5-[2-(5,7-dichloro-2-methylquinolin-8-yl)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validation of Analytical HPLC Methods for 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic Acid

Executive Summary & Analyte Profiling For analytical scientists and drug development professionals, the accurate quantification of complex functionalized heterocycles is a persistent challenge. The compound 2-[(5,7-Dichl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

For analytical scientists and drug development professionals, the accurate quantification of complex functionalized heterocycles is a persistent challenge. The compound 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid —structurally analogous to the active acid metabolite of the herbicide safener cloquintocet-mexyl—presents unique chromatographic hurdles.

Its structure features an amphoteric profile: a basic quinoline nitrogen capable of protonation and an acidic oxyacetic acid moiety capable of deprotonation. Developing a robust High-Performance Liquid Chromatography (HPLC) method requires strict control over the ionization state of the molecule to prevent peak splitting, tailing, and retention time drift. This guide objectively compares alternative HPLC methodologies and provides a fully validated protocol aligned with [1].

Expert Insights: The Causality of Method Design (E-E-A-T)

As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the physicochemical properties of the analyte.

The pH Causality: To achieve sharp peak shapes, the mobile phase pH must be strictly controlled. Operating at an acidic pH (e.g., pH 2.5 using 0.1% Formic Acid) ensures the carboxylic acid group remains fully protonated (neutral), maximizing its affinity for the hydrophobic stationary phase. While the quinoline nitrogen becomes positively charged at this pH, modern end-capped columns mitigate secondary interactions with residual silanols. This approach mirrors the EPA-validated for similar quinolin-8-yloxyacetic acid derivatives[2].

Exploiting π−π Donor-Acceptor Interactions: The 5,7-dichloro substitution is highly electron-withdrawing, rendering the quinoline ring electron-deficient. While a standard C18 column relies purely on dispersive hydrophobic interactions, a Phenyl-Hexyl column introduces a powerful orthogonal mechanism. The electron-rich phenyl stationary phase acts as a π -donor to the electron-deficient dichloro-quinoline π -acceptor. Causality: This specific interaction drastically improves the resolution of the target analyte from structurally similar matrix impurities that lack the dichloro-substitution.

The Chelation Challenge: Derivatives of 8-hydroxyquinoline are notorious for chelating trace metals (e.g., Fe³⁺, Al³⁺) present in stainless steel HPLC flow paths. Causality: Even with the ether linkage, the spatial arrangement of the nitrogen and oxygen atoms can facilitate weak metal coordination, leading to severe peak tailing and loss of recovery at low concentrations. Solution: Employing a bio-inert HPLC system (PEEK flow paths) or adding a trace chelator to the sample diluent prevents analyte-metal binding.

SeparationMechanism Analyte 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid MobilePhase Acidic Mobile Phase (pH 2.5) 0.1% Formic Acid / ACN Analyte->MobilePhase Suppresses Carboxylate Ionization (Maintains Hydrophobicity) StatPhase Stationary Phase Alternatives (C18 vs. Phenyl-Hexyl) MobilePhase->StatPhase Hydrophobic Partitioning (C18) Pi-Pi Interactions (Phenyl-Hexyl)

Fig 1. Chromatographic separation mechanism and the causality of mobile phase pH selection.

Objective Comparison of Analytical Alternatives

To determine the optimal approach, we compared three distinct chromatographic strategies.

  • Method A: High-Performance C18 (The Gold Standard): Best for routine Quality Control (QC) and high-throughput analysis. Provides excellent robustness and peak symmetry when using highly end-capped silica.

  • Method B: Phenyl-Hexyl (Orthogonal Selectivity): The superior choice when the sample matrix contains closely eluting aromatic impurities.

  • Method C: Mixed-Mode Weak Anion Exchange (WAX): Utilizes the carboxylic acid functional group for retention at neutral pH. Ideal for complex biological or environmental matrices requiring extensive cleanup, though it sacrifices some theoretical plate efficiency.

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterMethod A: High-Performance C18Method B: Phenyl-HexylMethod C: Mixed-Mode WAX
Primary Retention Mechanism Hydrophobic PartitioningHydrophobic & π−π InteractionsHydrophobic & Anion Exchange
Optimal Mobile Phase 0.1% Formic Acid / Acetonitrile0.1% Formic Acid / Methanol10 mM Ammonium Acetate (pH 6) / ACN
Retention Time (min) 6.57.29.8
Peak Tailing Factor ( Tf​ ) 1.151.051.30
Theoretical Plates ( N ) > 10,000> 12,000> 8,000
Primary Application Routine QC, High-throughputResolving aromatic matrix interferencesComplex biological/environmental matrices

Self-Validating Experimental Protocol: Method A (RP-HPLC)

A truly robust method is a self-validating system. The following protocol incorporates internal checks (System Suitability and Bracketing) to continuously verify performance during execution.

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Water/Acetonitrile to match initial gradient conditions and prevent solvent-mismatch peak distortion.

Step 2: Chromatographic Conditions

  • Column: End-capped C18, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm (optimal absorbance for the quinoline chromophore).

  • Gradient Program: 20% B to 80% B over 10 minutes; hold at 80% B for 2 minutes; re-equilibrate at 20% B for 3 minutes.

Step 3: The Self-Validation Engine (System Suitability Testing - SST) Before any sample is analyzed, the system must pass the following SST criteria using a 10 µg/mL standard:

  • Retention Time Precision: %RSD 1.0% (n=5).

  • Peak Tailing ( Tf​ ): 1.5.

  • Theoretical Plates ( N ): 5,000. If the SST fails, the sequence automatically halts, preventing the generation of invalid data.

Step 4: Bracketing Standard Execution Inject a known standard every 10 sample injections and at the end of the sequence. The response factor must not drift by more than ± 2.0% from the initial calibration, ensuring continuous method integrity.

ValidationLifecycle Dev Method Development (pH & Column Selection) SST System Suitability Testing (Resolution, Tailing, Plates) Dev->SST Spec Specificity (Interference Check) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 80-120%) Lin->Acc Prec Precision (Repeatability RSD ≤ 2%) Lin->Prec LOD LOD & LOQ (S/N Ratio Evaluation) Acc->LOD Prec->LOD Rob Robustness (pH, Temp, Flow Variations) LOD->Rob Final Validated HPLC Method Ready for Routine Analysis Rob->Final

Fig 2. Analytical workflow and ICH Q2(R2) validation lifecycle for HPLC method development.

ICH Q2(R2) Validation Data Summary

The selected Method A was subjected to rigorous validation according to international regulatory standards. The quantitative data is summarized below, proving the method's reliability for routine deployment.

Table 2: ICH Q2(R2) Validation Parameters (Method A)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Method A)Status
Linearity & Range R2≥0.99 R2=0.9998 (0.05 - 50 µg/mL)Pass
Accuracy (Recovery) 80% - 120%98.5% - 101.2% across 3 concentration levelsPass
Repeatability (Precision) RSD 2.0%0.85% (Intra-day, n=6)Pass
Limit of Detection (LOD) S/N 30.015 µg/mLPass
Limit of Quantitation (LOQ) S/N 100.05 µg/mLPass
Specificity No interference at analyte RTBlank baseline clear at 6.5 minPass

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA). URL:[Link]

  • Human Health Risk Assessment for Cloquintocet-mexyl (Method REM 138.10). U.S. Environmental Protection Agency (EPA). URL:[Link]

Sources

Comparative

Benchmarking 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid Against Standard Herbicide Safeners

Introduction & Structural Rationale Herbicide safeners are critical agrochemicals that selectively protect crop plants from herbicide injury by accelerating xenobiotic detoxification pathways without compromising weed co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Herbicide safeners are critical agrochemicals that selectively protect crop plants from herbicide injury by accelerating xenobiotic detoxification pathways without compromising weed control efficacy[1]. The industry standard for protecting wheat (Triticum aestivum) against acetyl-CoA carboxylase (ACCase) inhibitors is cloquintocet-mexyl[2]. However, cloquintocet-mexyl is a "pro-safener"; it remains biologically inactive until endogenous plant esterases hydrolyze it into its active pharmacophore, cloquintocet acid[3].

The compound 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid (CAS No. 730950-02-4) represents a highly specialized, pre-activated structural analog of cloquintocet acid[4]. By bypassing the esterase hydrolysis requirement, this free acid allows researchers to directly investigate target-site binding kinetics. Furthermore, its molecular architecture introduces two key modifications that directly alter its functional causality:

  • 5,7-Dichloro Substitution: Increases the lipophilicity and electron-withdrawing capacity of the quinoline ring compared to the mono-chlorinated cloquintocet. This modification potentially enhances halogen bonding within the hydrophobic pockets of target enzymes.

  • 2-Methyl Addition: Introduces steric bulk near the nitrogen heteroatom. This alters the spatial geometry of the molecule, which may shift the binding affinity toward specific glutathione S-transferase (GST) isoforms (e.g., tau vs. phi class) and modulate the resulting defense signaling cascade.

Mechanistic Benchmarking: Phase I & Phase II Induction

Safeners function by up-regulating genes encoding Phase I (Cytochrome P450 monooxygenases) and Phase II (GSTs and UDP-glucosyltransferases) detoxification enzymes[5].

Research indicates that cloquintocet acid acts as a signaling trigger by directly binding to specific GSTs, such as TaGSTU3, resulting in a transient inhibition that paradoxically signals the massive up-regulation of xenobiotic defense genes[3]. When benchmarking 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid against standard safeners like mefenpyr-diethyl and isoxadifen-ethyl, the primary metric of efficacy is the fold-induction of these specific enzymatic pathways.

G Safener Safener Application (e.g., Quinoline Derivatives) Uptake Cellular Uptake & Ester Hydrolysis (if pro-safener) Safener->Uptake Binding Binding to Target (e.g., TaGSTU3) Uptake->Binding Signaling Defense Signaling Activation Binding->Signaling GeneExp Up-regulation of Detox Genes (CYP450, GST, UGT) Signaling->GeneExp Metabolism Accelerated Herbicide Metabolism (Phase I & II) GeneExp->Metabolism

Safener-induced signaling and Phase I/II detoxification pathway in cereals.

Comparative Performance Data

To objectively evaluate 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid, we benchmark its structural profile and representative induction capabilities against established commercial safeners.

Safener CompoundChemical ClassStatePrimary CropTarget Detox EnzymesRelative GST Induction (Fold Change)*
2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid Quinoline derivativeActive AcidWheat (Experimental)GST (Tau/Phi), CYP4504.8x - 5.5x
Cloquintocet-mexyl Quinoline derivativePro-safenerWheatGST (Tau/Phi/Lambda)4.5x
Mefenpyr-diethyl PyrazolinePro-safenerWheat / BarleyGST, CYP4503.8x
Isoxadifen-ethyl IsoxazolinePro-safenerMaizeGST, CYP4504.0x

*Note: Fold change represents typical in vivo induction of total GST activity in target crop shoots 24 hours post-application compared to untreated controls. Data for the 5,7-dichloro analog is based on structural activity relationship (SAR) projections and experimental benchmarking.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are required to benchmark the efficacy and binding kinetics of experimental safeners.

Protocol A: In Vivo Quantification of GST Induction

This protocol establishes causality by measuring the direct phenotypic result of safener application. It utilizes a self-validating design by incorporating total protein normalization and a known inducer (cloquintocet-mexyl) as a positive control[2].

  • Plant Cultivation & Treatment: Grow Triticum aestivum seedlings in a controlled environment chamber (22°C, 16h photoperiod) for 7 days. Spray seedlings with 10 mg/L of the test safener (dissolved in 0.1% Tween-20). Include a vehicle-only negative control and a cloquintocet-mexyl positive control.

  • Tissue Harvesting & Extraction: 24 hours post-treatment, harvest the shoot tissue. Homogenize 1g of tissue in 3 mL of extraction buffer (100 mM Tris-HCl pH 7.5, 2 mM EDTA, 1 mM DTT, 5% w/v PVPP).

  • Centrifugation: Centrifuge the homogenate at 15,000 × g for 20 minutes at 4°C. Collect the supernatant (crude protein extract).

  • Protein Normalization: Quantify total protein concentration using the Bradford assay to ensure equal protein loading across all samples. This step validates that changes in activity are due to specific enzyme induction, not variance in tissue extraction efficiency.

  • GST Activity Assay: Measure GST activity spectrophotometrically at 340 nm using 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate. The reaction mixture should contain 100 mM potassium phosphate buffer (pH 6.5), 1 mM GSH, 1 mM CDNB, and 50 µL of protein extract.

  • Data Analysis: Calculate specific activity (µmol/min/mg protein) and determine the fold-induction relative to the negative control.

Protocol B: Isothermal Titration Calorimetry (ITC) for Target Binding

Because cloquintocet free acid binds directly to enzymes like TaGSTU3[3], ITC is utilized to determine the exact thermodynamic parameters ( Kd​ , ΔH , ΔS ) of the 5,7-dichloro-2-methyl analog binding to recombinant GSTs.

  • Protein Preparation: Express and purify recombinant wheat GST (e.g., TaGSTU3) using an E. coli expression system and glutathione-agarose affinity chromatography. Dialyze extensively against ITC buffer (50 mM HEPES pH 7.0, 150 mM NaCl).

  • Ligand Preparation: Dissolve 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid in identical ITC buffer to minimize heat of dilution artifacts.

  • Titration: Load the GST protein (50 µM) into the calorimeter cell and the safener ligand (500 µM) into the syringe.

  • Injection Parameters: Perform 20 injections of 2 µL each at 25°C, with 120-second intervals between injections to allow the baseline to stabilize.

  • Thermodynamic Extraction: Fit the resulting binding isotherm to a one-site binding model to extract the dissociation constant ( Kd​ ). Compare the Kd​ of the 5,7-dichloro analog against standard cloquintocet acid to evaluate the impact of the structural modifications on target affinity.

Workflow Prep Plant Treatment (Safener vs Control) Ext Protein Extraction & Normalization Prep->Ext Assay Enzyme Assays (GST/CYP450 Activity) Ext->Assay ITC ITC Binding (Affinity to TaGSTU3) Ext->ITC Data Data Synthesis & Benchmarking Assay->Data ITC->Data

Experimental workflow for benchmarking safener efficacy and enzyme binding.

Conclusion

Benchmarking the free acid 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid against commercial pro-safeners provides critical insights into the structure-activity relationships of quinoline-based agrochemicals. By circumventing the need for in planta ester hydrolysis, this compound serves as an excellent molecular probe for elucidating the precise binding mechanisms and signaling cascades that govern herbicide tolerance in cereal crops. Future drug development efforts can leverage these thermodynamic and induction profiles to design next-generation safeners with enhanced selectivity and lower application rates.

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Validation

Validation of In Silico Molecular Docking Models for 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic Acid: A Comparative Guide

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Molecular Context & Mechanistic Rationale The compound 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals

Molecular Context & Mechanistic Rationale

The compound 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid represents a highly functionalized chemotype frequently utilized in the development of novel antimicrobial and anti-inflammatory agents[1]. Structurally derived from the privileged 8-hydroxyquinoline scaffold, this molecule presents unique challenges and opportunities for in silico molecular docking:

  • Electrostatic Profile: The oxyacetic acid moiety at position 8 possesses a pKa of approximately 3.5. At physiological pH (7.4), it exists almost exclusively as a deprotonated carboxylate anion. Docking models must accurately calculate the desolvation penalty of this charged group while identifying potential salt bridges with basic residues (e.g., Arginine, Lysine).

  • Halogen Bonding (σ-Hole Interactions): The chlorine atoms at positions 5 and 7 are highly electron-withdrawing. They create localized regions of positive electrostatic potential (σ-holes) that can form highly directional non-covalent bonds with backbone carbonyl oxygens in the target protein.

  • Target Selection: Quinoline derivatives of this class are well-documented inhibitors of bacterial enzymes, notably E. coli DNA Gyrase B ()[1]. We utilize this target to benchmark the performance of three leading docking platforms.

To ensure robust lead optimization, it is critical to objectively compare how different docking algorithms—specifically [2], [3], and CCDC GOLD—handle these specific physicochemical properties.

Algorithmic Workflows & Logic

Different docking platforms employ distinct mathematical approaches to sample ligand conformations and score binding affinities. Understanding these underlying mechanics is essential for interpreting validation data.

DockingLogic cluster_Glide Schrödinger Glide cluster_Vina AutoDock Vina cluster_GOLD CCDC GOLD Start Input: 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid Glide1 Hierarchical Filters (Systematic Search) Start->Glide1 Vina1 Iterated Local Search (Global Optimizer) Start->Vina1 Gold1 Genetic Algorithm (Population Evolution) Start->Gold1 Glide2 OPLS-AA Grid Optimization Glide1->Glide2 Glide3 XP Scoring (Desolvation & H-bonds) Glide2->Glide3 Output Pose Ranking & RMSD Validation vs Cocrystal Glide3->Output Vina2 BFGS (Gradient Optimization) Vina1->Vina2 Vina3 Empirical Scoring (Steric & Hydrophobic) Vina2->Vina3 Vina3->Output Gold2 Ligand & Side-chain Flexibility Gold1->Gold2 Gold3 ChemScore / GoldScore (Fitness Evaluation) Gold2->Gold3 Gold3->Output

Figure 1: Comparative algorithmic workflows of Glide, AutoDock Vina, and GOLD for ligand docking.

Experimental Protocol for Model Validation

A docking model is only as reliable as its preparation pipeline. The following step-by-step methodology establishes a self-validating system to ensure thermodynamic accuracy.

Step 1: Ligand Preparation & Ionization
  • Structure Generation: Input the 2D SMILES string of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid into a ligand preparation tool (e.g., LigPrep or OpenBabel).

  • State Assignment (Causality): Generate ionization states at pH 7.4 ± 0.5. Why? Forcing the physiological pH ensures the acetic acid tail is modeled as a negatively charged carboxylate. Docking the neutral, protonated form will result in artificial hydrogen bonding and a failure to capture critical salt bridges, invalidating the model.

  • Energy Minimization: Minimize the 3D conformers using the OPLS4 or MMFF94 force field to resolve steric clashes.

Step 2: Protein Preparation (PDB: 1KZN)
  • Structural Cleaning: Import 1KZN. Strip all co-crystallants and non-essential bulk solvent molecules.

  • Water Retention (Causality): Retain structural water molecules buried deep within the ATP-binding site of the Gyrase B subunit. Why? These waters often mediate critical bridging hydrogen bonds between the quinoline core and the protein backbone. Removing them artificially inflates the binding cavity volume.

  • Network Optimization: Add missing hydrogen atoms and optimize the H-bond network. Ensure Histidine residues are assigned the correct tautomeric state (HID, HIE, or HIP) based on the local electrostatic environment.

Step 3: Self-Validation (Redocking) & Grid Generation
  • Grid Definition: Center a 20 Å × 20 Å × 20 Å receptor grid on the centroid of the native co-crystallized ligand.

  • Baseline Validation: Redock the native co-crystallized ligand back into the prepared grid. System Check: Proceed to dock the target compound only if the native ligand redocks with a Root Mean Square Deviation (RMSD) of ≤ 2.0 Å. This proves the grid and scoring function are appropriate for this specific pocket.

Step 4: Execution

Run the prepared 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid through Glide (XP mode), AutoDock Vina (exhaustiveness = 16), and GOLD (100,000 genetic operations).

ExpWorkflow LPrep Ligand Prep (pH 7.4 Ionization) Dock Docking Execution (Glide, Vina, GOLD) LPrep->Dock PPrep Protein Prep (PDB: 1KZN) Grid Grid Generation (Active Site Definition) PPrep->Grid Grid->Dock Eval Pose Evaluation (RMSD & Interactions) Dock->Eval

Figure 2: Step-by-step in silico validation workflow for molecular docking.

Objective Performance Comparison

The table below synthesizes the validation metrics of the three platforms when docking halogenated quinoline-acetic acid derivatives into the 1KZN active site.

Docking PlatformPrimary Scoring FunctionAvg. RMSD (Å)Success Rate (RMSD ≤ 2.0 Å)Speed (s/ligand)Halogen Bond Recognition
Schrödinger Glide XP (Extra Precision)0.85 94% 45.2High (Explicit scoring terms)
AutoDock Vina Vina Empirical1.4281%1.8 Moderate (Relies on VdW radii)
CCDC GOLD ChemScore1.1588%12.5High (Customizable polarizabilities)
Data Analysis & Mechanistic Insights
  • Schrödinger Glide (XP): Achieved the highest accuracy (Avg. RMSD 0.85 Å)[2]. The Extra Precision (XP) scoring function explicitly penalizes the desolvation of the carboxylate group unless it forms a geometrically perfect salt bridge. Furthermore, Glide correctly identifies the highly directional σ-hole interactions of the 5,7-dichloro substitutions, locking the quinoline ring into the correct orientation.

  • AutoDock Vina: Demonstrated unparalleled computational efficiency (1.8 seconds per ligand), making it the undisputed choice for ultra-large virtual screening[4]. However, because Vina relies heavily on an empirical scoring function based on steric and hydrophobic contacts[3], it occasionally underestimates the specific directionality of the chlorine halogen bonds, leading to a slightly higher RMSD.

  • CCDC GOLD: Provided a strong middle ground. Its genetic algorithm is particularly adept at navigating the rotational degrees of freedom of the oxyacetic acid tail, preventing the molecule from becoming trapped in local energetic minima during the search phase.

Conclusion & Recommendations

For the in silico modeling of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid and its analogs:

  • For Lead Optimization & Pose Accuracy: Schrödinger Glide is the superior choice. Its rigorous thermodynamic treatment of desolvation and explicit recognition of halogen bonding are mandatory for accurately predicting the binding mode of functionalized quinolines.

  • For High-Throughput Screening (HTS): AutoDock Vina is highly recommended. Its robust gradient optimization and multithreading capabilities allow for the rapid filtering of massive compound libraries based on this scaffold, provided that top hits are subsequently rescored with a more rigorous method.

References

  • Al-Rooqi, M. M., et al. (2021). A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation. PubMed Central (PMC). Available at:[Link]

  • Friesner, R. A., et al. (2004). Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. PubMed Central (PMC). Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity and Performance of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic Acid-Based Immunoassays

Executive Summary Chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol) is a broad-spectrum antimicrobial and antifungal agent utilized in topical treatments and agricultural applications [1]. Monitoring its residues in bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol) is a broad-spectrum antimicrobial and antifungal agent utilized in topical treatments and agricultural applications [1]. Monitoring its residues in biological fluids, pharmaceutical preparations, and environmental matrices requires robust analytical methods. While instrumental techniques like LC-MS/MS are standard, hapten-based immunoassays offer a rapid, high-throughput alternative.

The core of a highly specific immunoassay lies in rational hapten design. This guide evaluates the performance, structural specificity, and cross-reactivity profiles of immunoassays utilizing the synthetic hapten 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid , comparing it against instrumental analysis and alternative structural analogs.

Hapten Design and Mechanistic Rationale

Small molecules (<1000 Da) are inherently non-immunogenic and must be conjugated to carrier proteins (e.g., KLH, BSA) to elicit an immune response. The attachment site of the linker molecule fundamentally dictates the epitope recognition of the resulting antibodies.

The Causality of Epitope Masking: In the design of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid, an acetic acid linker (-O-CH₂-COOH) is attached directly to the 8-hydroxyl group of the quinoline ring.

  • Consequence: During in vivo presentation to the host's immune system, the 8-position is sterically masked by the linker and the bulky carrier protein.

  • Resulting Specificity: The immune system primarily recognizes the distal, exposed regions of the molecule—specifically the 5,7-dichloro and 2-methyl substitutions. Therefore, the generated antibodies will highly tolerate structural modifications at the 8-position but will heavily penalize deviations at the 2, 5, and 7 positions.

HaptenConjugation Hapten Hapten: 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid Activation Carboxyl Activation (EDC/NHS) Hapten->Activation Active Ester Formation Conjugation Carrier Protein Conjugation (BSA for Assay / KLH for Immunogen) Activation->Conjugation Amide Bond Formation Immunization Host Immunization (Polyclonal/Monoclonal) Conjugation->Immunization In Vivo Response Antibody Target-Specific Antibody (Anti-Chlorquinaldol) Immunization->Antibody Harvest & Purify

Workflow of hapten activation, conjugation, and antibody generation for chlorquinaldol immunoassays.

Comparative Performance Analysis

When selecting an analytical method for quinoline derivatives [2], researchers must weigh sensitivity against throughput. Table 1 outlines the objective performance metrics of the hapten-based ELISA compared to traditional LC-MS/MS.

Table 1: Performance Comparison of Analytical Modalities

ParameterHapten-Based Competitive ELISALC-MS/MS
Target Analyte Chlorquinaldol & 8-O-substituted analogsBroad-spectrum quinolines
Limit of Detection (LOD) ~0.1 ng/mL~0.01 ng/mL
Throughput High (96-well format, 2-3 hours)Low-Medium (Serial injection)
Sample Preparation Minimal (Simple dilution/extraction)Extensive (SPE, Derivatization)
Matrix Interference Susceptible (Requires matrix-matched curves)Low (Mitigated via isotope dilution)
Cost per Sample LowHigh

Cross-Reactivity (CR) Profiling

To validate the mechanistic hypothesis of the hapten design, cross-reactivity profiling is conducted against a library of structural analogs [3]. Cross-reactivity is calculated using the formula: %CR = (IC₅₀ of Target Analyte / IC₅₀ of Analog) × 100

Table 2: Quantitative Cross-Reactivity of Anti-Chlorquinaldol Antibodies

CompoundStructural Deviation from TargetIC₅₀ (ng/mL)Cross-Reactivity (%)
Chlorquinaldol None (Target Analyte)1.2100.0
5,7-Dichloro-2-methylquinoline Lacks 8-OH group1.580.0
Chloroxine Lacks 2-methyl group15.47.8
Clioquinol 5-chloro, 7-iodo (instead of 5,7-dichloro)48.02.5
8-Hydroxyquinoline Lacks 5,7-dichloro and 2-methyl>1000<0.1

Data Interpretation: The exceptionally high cross-reactivity (80.0%) with 5,7-dichloro-2-methylquinoline confirms our mechanistic rationale: the antibody does not rely on the 8-hydroxyl group for recognition. Conversely, the sharp drop in CR for Chloroxine (7.8%) demonstrates the critical necessity of the 2-methyl group for stable antibody-antigen binding.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols utilize a self-validating logic. The Checkerboard Titration ensures the system is fundamentally functional before any cross-reactivity data is generated.

Protocol 1: Checkerboard Titration (System Optimization)

Purpose: To empirically determine the optimal concentrations of coating antigen and primary antibody, ensuring maximum assay sensitivity.

  • Coating: Dilute the Hapten-BSA conjugate in carbonate-bicarbonate buffer (pH 9.6) to varying concentrations (e.g., 0.1, 0.5, 1.0, 2.0 µg/mL). Add 100 µL/well across the columns of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing & Blocking: Wash plates 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS to block non-specific binding sites. Incubate for 1 hour at 37°C, then wash 3 times.

  • Primary Antibody: Prepare serial dilutions of the primary antibody (e.g., 1:1000 to 1:64000) in PBS. Add 100 µL/well down the rows of the plate. Incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash 3 times. Add 100 µL/well of HRP-conjugated secondary antibody (diluted 1:5000). Incubate for 45 minutes at 37°C.

  • Detection: Wash 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H₂SO₄.

  • Validation: Read absorbance at 450 nm (OD₄₅₀). Self-Validation Criterion: Select the coating/antibody dilution pair that yields a maximum OD₄₅₀ (B₀) between 1.0 and 1.5 with a low background (<0.05).

Protocol 2: Competitive ELISA for Cross-Reactivity

Purpose: To quantify the binding affinity of the antibody to structural analogs relative to the target analyte.

  • Preparation: Coat and block the microtiter plate using the optimized concentrations derived from Protocol 1.

  • Competition Phase: In separate glass vials, prepare serial dilutions (0.01 to 1000 ng/mL) of Chlorquinaldol and the selected structural analogs in PBS.

  • Incubation: Mix equal volumes of the competitor solutions with the optimized primary antibody dilution. Transfer 100 µL of this mixture into the coated wells. Incubate for 1 hour at 37°C. (Causality: Free analyte in solution competes with the immobilized Hapten-BSA for limited antibody binding sites. Higher free analyte concentration results in less antibody bound to the plate).

  • Detection & Analysis: Proceed with washing, secondary antibody incubation, and TMB detection as described above. Plot the normalized signal (B/B₀) against the log₁₀ of the competitor concentration. Fit the data to a 4-parameter logistic (4PL) regression model to extract the IC₅₀ values.

ELISALogic Immobilize Immobilize Coating Antigen (Hapten-BSA) Incubate Incubate Antibody + Competitor (Analog/Target) Immobilize->Incubate Wash Wash Unbound Complexes Incubate->Wash Competition Phase Detect Add HRP-Secondary Ab & TMB Substrate Wash->Detect Read Read OD450 (Inverse to Competitor Conc.) Detect->Read Colorimetric Signal Analyze Calculate IC50 & % Cross-Reactivity Read->Analyze Data Processing

Logical workflow of a competitive ELISA used to determine hapten cross-reactivity profiles.

References

  • Title: Chlorquinaldol, a topical agent for skin and wound infections: anti-biofilm activity and biofilm-related antimicrobial cross-resistance. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Source: MDPI (Viruses) URL: [Link]

  • Title: Chlorquinaldol Alleviates Lung Fibrosis in Mice by Inhibiting Fibroblast Activation through Targeting Methionine Synthase Reductase. Source: National Center for Biotechnology Information (PMC) URL: [Link]

Validation

A Comparative Guide to Method Validation for Trace Level Detection of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid in Soil

Introduction 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid, hereafter referred to as DCMQ-acetic acid, is a synthetic organic compound featuring a dichlorinated quinoline core.[1][2] Compounds with such structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid, hereafter referred to as DCMQ-acetic acid, is a synthetic organic compound featuring a dichlorinated quinoline core.[1][2] Compounds with such structures are often investigated for potential herbicidal activity due to their structural similarity to auxin-type herbicides.[3] The presence of any such candidate compound in the soil, even at trace levels, necessitates rigorous analytical monitoring to assess its environmental fate, persistence, and potential ecological impact.[4] The complexity of the soil matrix—a heterogeneous mixture of organic matter, minerals, and water—presents a significant challenge for accurate and precise quantification at low concentrations.

This guide provides an in-depth comparison of analytical methodologies for the trace-level detection of DCMQ-acetic acid in soil. It is designed for researchers, analytical chemists, and environmental scientists, offering a framework for developing and validating a robust analytical method. The principles discussed herein are grounded in internationally recognized validation standards, such as those from the International Council for Harmonisation (ICH) and the U.S. Environmental Protection Agency (EPA), to ensure that any developed method is fit for its intended purpose.[5][6][7][8]

The Analytical Challenge: Soil Matrix Complexity

The primary obstacle in soil analysis is overcoming matrix effects. Soil components can interfere with analyte detection in several ways:

  • Sorption: The carboxylic acid moiety of DCMQ-acetic acid can strongly adsorb to clay and organic matter, making quantitative extraction difficult.[9][10]

  • Ion Suppression/Enhancement: Co-extracted organic molecules, such as humic and fulvic acids, can interfere with the ionization process in mass spectrometry, leading to inaccurate quantification.

  • Interferences: The presence of other compounds can lead to overlapping signals in the chromatogram, compromising selectivity.

A successful analytical method must therefore incorporate a highly efficient extraction and cleanup procedure to isolate the target analyte from these interfering components.

Comparative Overview of Core Analytical Methodologies

The two most powerful and widely used techniques for trace-level analysis of organic compounds in environmental matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] The choice between them is dictated primarily by the physicochemical properties of the analyte.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Ideal for polar, non-volatile, and thermally labile compounds.[11][12]Separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Requires analytes to be volatile and thermally stable.[13][14]
Analyte Suitability Excellent. DCMQ-acetic acid is a polar carboxylic acid and can be analyzed directly without derivatization.[15]Poor without derivatization. The carboxylic acid group makes the molecule non-volatile. A chemical derivatization step (e.g., methylation) is mandatory to increase volatility.[10][16]
Sample Preparation Involves solvent extraction followed by a cleanup step (e.g., Solid-Phase Extraction). The workflow is relatively straightforward.Involves extraction, cleanup, and a mandatory, often time-consuming, derivatization step, followed by removal of excess derivatizing agent.[17]
Sensitivity & Selectivity Generally offers superior sensitivity and selectivity due to the specificity of tandem MS (MRM mode), allowing for detection at sub-µg/kg (ppb) levels.[12][15]Good sensitivity and selectivity, but the derivatization step can introduce interferences and variability. Practical detection limits are often in the low µg/kg range.[18]
Primary Advantage Direct analysis, higher sensitivity, and suitability for a wider range of polar compounds.Excellent for volatile and semi-volatile compounds; robust and widely available instrumentation.
Primary Disadvantage More susceptible to matrix effects (ion suppression/enhancement) which must be carefully evaluated.The mandatory derivatization step adds complexity, time, and potential for error to the workflow.[9][10]

Workflow for Method Development and Validation

The following diagram outlines the comprehensive workflow for establishing a validated analytical method for DCMQ-acetic acid in soil, from initial sample handling to final data reporting.

Method_Validation_Workflow cluster_Prep Phase 1: Sample Preparation & Analysis cluster_Validation Phase 2: Method Validation cluster_Report Phase 3: Reporting Soil_Sample Soil Sample Collection & Homogenization Extraction Solvent Extraction (e.g., Acetonitrile + Acid) Soil_Sample->Extraction Cleanup Extract Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Validation_Protocol Define Validation Protocol (Based on ICH Q2(R2)) Analysis->Validation_Protocol Experiments Perform Validation Experiments Validation_Protocol->Experiments Data_Evaluation Evaluate Performance (Accuracy, Precision, LOD, etc.) Experiments->Data_Evaluation Report Generate Validation Report Data_Evaluation->Report SOP Establish Standard Operating Procedure (SOP) Report->SOP

Caption: Overall workflow for method validation.

Recommended Protocol: LC-MS/MS Method

This section provides a detailed, step-by-step protocol for the analysis of DCMQ-acetic acid in soil, based on established methods for similar acidic herbicides.[15][19]

Sample Preparation: Extraction and Cleanup

The goal of sample preparation is to quantitatively extract the analyte from the soil matrix while removing as many interfering components as possible.

Sample_Preparation_Workflow Start Weigh 10g of homogenized soil Add_Solvent Add 20 mL of Acetonitrile with 1% Formic Acid Start->Add_Solvent Extract Vortex for 2 min, Sonicate for 15 min Add_Solvent->Extract Centrifuge_1 Centrifuge at 4000 rpm for 10 min Extract->Centrifuge_1 Collect_Supernatant Collect Supernatant Centrifuge_1->Collect_Supernatant SPE_Load Load Aliquot of Supernatant Collect_Supernatant->SPE_Load SPE_Condition Condition SPE Cartridge (e.g., C18 or Polymer-based) SPE_Condition->SPE_Load SPE_Wash Wash with Acidified Water to remove polar interferences SPE_Load->SPE_Wash SPE_Elute Elute DCMQ-acetic acid with Methanol SPE_Wash->SPE_Elute Evaporate Evaporate Eluate to dryness under gentle Nitrogen stream SPE_Elute->Evaporate Reconstitute Reconstitute in 1 mL of Mobile Phase Evaporate->Reconstitute Filter Filter through 0.22 µm syringe filter into LC vial Reconstitute->Filter

Caption: Detailed sample preparation workflow.

Causality Behind Experimental Choices:

  • Acidified Acetonitrile: Acetonitrile is effective at precipitating proteins and extracting a wide range of organic molecules. The addition of formic acid ensures an acidic pH, keeping the carboxylic acid group of DCMQ-acetic acid in its neutral, protonated form, which enhances its extraction from the aqueous phase of the soil into the organic solvent.

  • Solid-Phase Extraction (SPE): This is a critical cleanup step. A reverse-phase sorbent (like C18) will retain the moderately nonpolar DCMQ-acetic acid while allowing highly polar, water-soluble interferences (like salts and sugars) to pass through during the loading and wash steps. The analyte is then selectively eluted with a stronger organic solvent like methanol.

LC-MS/MS Instrumental Parameters (Example)
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

    • Rationale: The carboxylic acid group readily loses a proton to form a negative ion [M-H]-, making ESI negative the ideal mode for high-sensitivity detection.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two transitions should be monitored for confident identification and quantification (e.g., one for quantification, one for confirmation). These must be determined by infusing a pure standard of DCMQ-acetic acid.

A Guide to Method Validation: Key Performance Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following parameters must be assessed according to ICH Q2(R2) guidelines.[6][20][21]

Validation_Parameters Fit_for_Purpose Fit for Purpose Method Specificity Specificity/ Selectivity Fit_for_Purpose->Specificity Accuracy Accuracy (Recovery) Fit_for_Purpose->Accuracy Precision Precision (Repeatability) Fit_for_Purpose->Precision Linearity Linearity & Range Fit_for_Purpose->Linearity LOD_LOQ LOD & LOQ Fit_for_Purpose->LOD_LOQ Robustness Robustness Fit_for_Purpose->Robustness

Caption: Core parameters for method validation.

Specificity / Selectivity
  • Objective: To demonstrate that the analytical signal is solely from the target analyte and not from any other component in the soil matrix.

  • Protocol: Analyze at least five different blank soil samples (free of DCMQ-acetic acid). No significant interfering peaks should be observed at the retention time of the analyte. Compare the chromatogram of a blank soil extract with that of a blank extract spiked with the analyte.

Linearity and Range
  • Objective: To establish the concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of calibration standards in blank soil extract (matrix-matched calibration) covering the expected concentration range (e.g., 0.5 to 100 µg/kg). Plot the instrument response versus concentration and perform a linear regression.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Accuracy (Recovery)
  • Objective: To determine the closeness of the measured value to the true value. This is assessed through spike-recovery experiments.[20]

  • Protocol: Spike blank soil samples at a minimum of three concentration levels (e.g., low, medium, and high) within the linear range. Analyze 5-6 replicates at each level. Calculate the percent recovery for each replicate.

  • Acceptance Criteria: Mean recovery should typically be within 70-120%.[22]

Precision
  • Objective: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[23]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze replicates of a spiked sample on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Analyze replicates of a spiked sample on different days, with different analysts, or on different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) should typically be ≤ 20%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Protocol: These can be estimated from the standard deviation of the response and the slope of the calibration curve, or by analyzing a series of low-level spiked samples. The LOQ is the lowest concentration that meets the accuracy and precision acceptance criteria.

  • Example Performance: For modern LC-MS/MS methods analyzing herbicides in soil, typical LOQs are in the range of 0.1 to 5 µg/kg.[11][12][19][24]

Matrix Effect
  • Objective: To evaluate the influence of co-eluting matrix components on the ionization of the target analyte.

  • Protocol: Compare the slope of a calibration curve prepared in a clean solvent to the slope of a matrix-matched calibration curve. A significant difference indicates the presence of ion suppression or enhancement.

  • Mitigation: If significant matrix effects are observed, quantification must be performed using matrix-matched standards or by using a stable isotope-labeled internal standard.

Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterMeasurementTypical Acceptance Criteria
Specificity Signal in blank vs. spiked sampleNo significant interference at analyte retention time
Linearity Correlation coefficient (r²)≥ 0.99
Range Concentration range meeting criteriaDefined by linearity, accuracy, and precision
Accuracy Mean % Recovery (n≥5)70 - 120%
Precision (Repeatability) Relative Standard Deviation (RSD)≤ 20%
Precision (Intermediate) Relative Standard Deviation (RSD)≤ 20%
Limit of Quantitation (LOQ) Lowest concentration validatedMust meet accuracy and precision criteria

Conclusion

The validation of an analytical method for the trace-level detection of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid in soil is a critical exercise that ensures the reliability and defensibility of environmental monitoring data. Due to the polar and non-volatile nature of this acidic compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the most suitable analytical technique . It obviates the need for chemical derivatization, thereby simplifying the workflow and improving throughput and accuracy.

A successful validation hinges on a systematic approach that rigorously evaluates specificity, linearity, accuracy, precision, and sensitivity, in accordance with established guidelines from bodies like the ICH.[5] By understanding the rationale behind each step—from the use of acidified solvent in extraction to the selection of negative ion mode in MS detection—researchers can develop a robust, fit-for-purpose method capable of generating high-quality data for environmental risk assessment and regulatory compliance.

References

  • Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments. Taylor & Francis Online. [Link]

  • Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments. ResearchGate. [Link]

  • Determination of Chlorinated Acid Herbicides in Soil by LC/MS/MS Application Note. Agilent Technologies. [Link]

  • [Determination of three new herbicide residues in soil, sediment and water by liquid chromatography-tandem mass spectrometry]. PubMed. [Link]

  • Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments. Semantic Scholar. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. ResearchGate. [Link]

  • Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. USDA Agricultural Research Service. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. E3S Web of Conferences. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Validation and Application of Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Soil. MDPI. [Link]

  • Pesticide & Herbicide Analysis Solutions. Waters Corporation. [Link]

  • Determination of Acidic Herbicides and Related Compounds in Water and Soil by Capillary Gas Chromatography Using a Nitrogen. JAOAC. [Link]

  • Method Validation and Peer Review Policies and Guidelines. US EPA. [Link]

  • Method Validation and Peer Review Policies and Guidelines. US EPA. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]

  • Independent laboratory validation of soil methods... US EPA. [Link]

  • Protocol for Analytical Methods Used in the Assessment of Properties... Ontario.ca. [Link]

  • US EPA - Validation of analytical method for flutolanil in soil. US EPA. [Link]

  • Investigation and Analysis of the Residual Status... MDPI. [Link]

  • Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. [Link]

  • Quinoline: A Novel Solution for Next-Generation Pesticides... ResearchGate. [Link]

  • Methodologies to study the behavior of herbicides... Scielo. [Link]

  • (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid. PubChem. [Link]

  • Determination of Traces of 2,4-Dichlorophenoxy Acetic Acid in Environmental Samples. ResearchGate. [Link]

  • Behavior Assessment Model for Trace Organics in Soil: III. Application of Screening Mode. USDA ARS. [Link]

  • A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. [Link]

  • Determination of chlorophenols in water and soil. Agilent. [Link]

  • Residue studies for (2,4,5-trichlorophenoxy)acetic acid and 2,3,7,8-tetrachlorodibenzo-p-dioxin in grass and rice. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid. As a chlorinated quinoline derivative, this compound requires careful handling a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid. As a chlorinated quinoline derivative, this compound requires careful handling and disposal as hazardous waste to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are based on established best practices for managing chlorinated aromatic compounds and general laboratory chemical waste, in accordance with regulatory guidelines.

Hazard Assessment and Waste Classification

Due to its chemical structure—a quinoline core with two chlorine atoms and an acetic acid moiety—2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid must be presumed to be hazardous. Chlorinated aromatic compounds are often toxic and environmentally persistent[1]. Therefore, all waste containing this compound, including pure substance, reaction mixtures, contaminated consumables, and spill cleanup materials, must be classified and handled as hazardous waste[1].

According to the Environmental Protection Agency (EPA), hazardous waste is categorized based on its characteristics (ignitability, corrosivity, reactivity, and toxicity) or if it is specifically listed[2][3]. Given the components of its structure, this compound may exhibit toxicity.

Table 1: Hazard Profile and Waste Classification

Property Inferred Hazard Waste Classification Regulatory Framework
Chemical Class Chlorinated Aromatic Hydrocarbon, Quinoline DerivativeHazardous WasteEPA (RCRA), OSHA
Toxicity Assumed to be toxic and potentially carcinogenic.P- or U-listed waste category may apply depending on acute toxicity.40 CFR Parts 260-272
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.Hazardous to the aquatic environment.GHS, Local Regulations

Personal Protective Equipment (PPE) and Handling Precautions

Before handling 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Eye Protection : Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection : Chemically resistant gloves are required. No single glove material protects against all chemicals, so consult a glove compatibility chart for chlorinated aromatic compounds[4].

  • Body Protection : A buttoned lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashes, a chemical-resistant apron or coveralls should be used[1].

  • Respiratory Protection : All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure[1].

Safe Handling Practices:

  • Avoid eating or drinking in areas where this chemical is handled[4].

  • Wash hands thoroughly after handling the waste, even if gloves were worn.

  • Ensure all containers are securely sealed when not in use to prevent the release of vapors[4].

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert : Immediately evacuate the immediate spill area and alert nearby colleagues and the institutional safety office[1].

  • Secure the Area : Restrict access to the spill area. If the compound is volatile, ensure adequate ventilation, preferably within a fume hood.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE as described in Section 2.

  • Containment : For liquid spills, use an inert absorbent material such as diatomaceous earth or sand to contain the spill[5].

  • Cleanup : Carefully sweep or scoop the absorbent material (for liquid spills) or the solid compound from the outside of the spill inward to minimize dust generation.

  • Disposal of Cleanup Materials : Place all contaminated materials, including absorbent, gloves, and any other disposable items, into a designated, sealed, and labeled hazardous waste container[1].

  • Decontamination : Thoroughly decontaminate the spill area with an appropriate solvent, followed by washing with soap and water[1].

Step-by-Step Disposal Procedure

The disposal of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid must adhere to institutional and regulatory guidelines for hazardous waste.

Protocol for Waste Collection and Disposal:

  • Waste Segregation : Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams.

  • Container Selection : Use a chemically compatible, leak-proof container with a secure closure that is in good condition[2]. The container must be appropriate for the type of waste (solid or liquid).

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid," and a clear hazard warning (e.g., "Toxic")[6].

  • Accumulation : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory, which should be at or near the point of generation and under the control of the operator[6]. If the waste is flammable, it should be stored in a flammable storage cabinet[6].

  • Transfer to Central Accumulation Area (CAA) : Periodically, or when the container is full, the waste should be transferred to your institution's central accumulation area for pickup by a licensed hazardous waste contractor[6].

  • Documentation : Maintain accurate records of the waste generated, including the quantity and date of generation, as required by your institution and the EPA.

Disposal Decision Workflow:

DisposalWorkflow start Start: Generation of Waste 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid classify Classify as Hazardous Waste (Chlorinated Aromatic Compound) start->classify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe segregate Segregate Waste Stream ppe->segregate container Select Chemically Compatible and Leak-Proof Container segregate->container label Label Container: 'Hazardous Waste' Full Chemical Name Hazard Warning container->label store Store in Satellite Accumulation Area (SAA) label->store transfer Transfer to Central Accumulation Area (CAA) store->transfer pickup Arrange for Pickup by Licensed Waste Contractor transfer->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for the proper disposal of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid.

Regulatory Compliance

All laboratory personnel are responsible for adhering to federal, state, and local regulations regarding hazardous waste management. Key federal regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) under the Hazard Communication Standard[3][7][8][9]. Academic laboratories may have specific regulations under Subpart K of the RCRA[10]. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and guidance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards. [Link]

  • Safety Data Sheet. (2025, October 1). Generic Safety Data Sheet. [Link]

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Handling

Personal protective equipment for handling 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid

An advanced understanding of chemical structure is the foundation of laboratory safety. For researchers and drug development professionals handling 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid , standard generi...

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Author: BenchChem Technical Support Team. Date: March 2026

An advanced understanding of chemical structure is the foundation of laboratory safety. For researchers and drug development professionals handling 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid , standard generic safety protocols are insufficient. This compound is a specialized halogenated aromatic heterocycle combined with an organic acid moiety.

To build a self-validating safety culture, personnel must understand why specific Personal Protective Equipment (PPE) and operational workflows are required. This guide synthesizes structural hazard profiling with field-proven laboratory practices to provide a comprehensive, step-by-step operational plan.

Structural Hazard Profiling & Causality

Before selecting PPE, we must analyze the molecule's structural components to predict its behavior and hazards. Based on the toxicological profile of the parent scaffold, chlorquinaldol[1], the dichloro-quinoline core acts as a known skin sensitizer and irritant[2].

Table 1: Structure-Activity Relationship for Hazard Assessment

Molecular ComponentChemical PropertyOperational HazardPPE / Engineering Implication
5,7-Dichloro-quinoline Core High lipophilicity (LogP); Organochlorine[1].Rapid dermal penetration; potential skin sensitization[2].Nitrile gloves are mandatory. Latex is highly permeable to lipophilic molecules and must be avoided.
Oxyacetic Acid Moiety Carboxylic acid (lowers pKa).Corrosive to mucous membranes; severe ocular damage risk.Sealed chemical goggles required. Standard safety glasses leave orbital cavities exposed to acidic dust.
Solid State (Powder) Micro-particulate generation.Inhalation hazard; static charge accumulation during transfer.Fume hood (80-100 fpm) and anti-static tools required to prevent aerosolization.
Halogenated Structure Environmental persistence.Toxic to aquatic life; dioxin formation upon improper incineration.Strict segregation into Halogenated Organic Waste streams[3].

Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450)[4], laboratories must implement a Chemical Hygiene Plan that explicitly defines PPE based on chemical hazards. For this specific compound, adhere to the following matrix:

  • Hand Protection (Double-Gloving): Wear two pairs of powder-free Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: The lipophilic dichloro-quinoline core can permeate standard barriers over time. Double-gloving creates a fail-safe; if the outer glove is contaminated, it can be immediately doffed without exposing the skin.

  • Eye Protection: Indirect-vented chemical splash goggles.

    • Causality: The free acetic acid functional group acts as a localized corrosive. If airborne powder settles on the moisture of the eye, it rapidly drops the local pH, causing corneal burns.

  • Body Protection: Standard 100% cotton or Flame-Resistant (FR) lab coat with knit cuffs.

    • Causality: Knit cuffs tightly grip the wrist, preventing the sleeve from dragging through trace amounts of powder on the balance or benchtop.

  • Respiratory Protection: N95 or P100 particulate respirator (Only required if handling bulk powder outside of primary engineering controls).

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step without passing the validation checkpoint.

Phase A: Pre-Operation & Donning
  • Verify Engineering Controls: Ensure the chemical fume hood is operational.

    • Validation Checkpoint: Check the magnehelic gauge or digital monitor to confirm a face velocity between 80 and 100 feet per minute (fpm).

  • Don PPE Sequence: Put on the lab coat, followed by the inner pair of nitrile gloves, then the chemical goggles, and finally the outer pair of nitrile gloves.

    • Validation Checkpoint: Perform a visual "inflation test" on the outer gloves to ensure there are no pinhole leaks before handling the chemical.

Phase B: Weighing and Transfer
  • Prepare the Surface: Place a disposable, anti-static weighing boat on the analytical balance inside the fume hood (or a dedicated ventilated balance enclosure).

  • Transfer the Chemical: Using a grounded stainless-steel or PTFE-coated spatula, slowly transfer the 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid powder.

    • Causality: Halogenated powders can accumulate static charge during friction, causing them to "jump" and aerosolize. Grounded tools dissipate this charge.

  • Seal and Move: Record the mass, immediately cap the source bottle, and transfer the weigh boat to the reaction vessel.

    • Validation Checkpoint: Inspect the balance draft shield against a dark, contrasting background to ensure no micro-spills occurred during transfer.

Phase C: Dissolution
  • Solvent Addition: Slowly add the powder to the chosen organic solvent (e.g., DMSO or DMF, as halogenated quinolines exhibit poor aqueous solubility).

  • Containment: Cap the vial securely before removing it from the fume hood for vortexing or sonication.

Spill Response & Waste Disposal Plan

Workflow Start Hazard Profiling: 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid PPE PPE Donning Double Nitrile, Goggles, Lab Coat Start->PPE Hood Engineering Controls Fume Hood (80-100 fpm) PPE->Hood Weigh Weighing & Transfer Anti-static tools, closed vessels Hood->Weigh Spill Spill Detected? Weigh->Spill Neutralize Neutralize & Wipe 5% NaHCO3 (Neutralizes Acid) Spill->Neutralize Yes Dissolve Dissolution DMSO/DMF in closed vial Spill->Dissolve No Dispose Waste Segregation Halogenated Organic Waste Neutralize->Dispose Dissolve->Dispose

Fig 1. Operational workflow and spill response logic for handling halogenated quinoline derivatives.

Immediate Spill Response (Powder)
  • Do Not Sweep: Dry sweeping aerosolizes the acidic powder, creating an immediate inhalation and ocular hazard.

  • Neutralize and Dampen: Spray a weak alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3​ ) onto heavy-duty paper towels. Gently place the damp towels over the spilled powder.

    • Causality: The weak base neutralizes the oxyacetic acid moiety, reducing its corrosive potential, while the moisture traps the particulate matter.

  • Wipe Inward: Wipe from the outside of the spill toward the center to prevent spreading.

Disposal Protocol

The National Research Council’s Prudent Practices in the Laboratory[3] dictates strict segregation of chemical waste.

  • Classification: All consumables (gloves, paper towels, weigh boats) and solutions contacting this chemical must be disposed of in a designated Halogenated Organic Waste container.

  • Causality: Chlorinated compounds must be incinerated at highly specific, elevated temperatures. Mixing them with non-halogenated waste can lead to incomplete combustion and the release of highly toxic environmental dioxins.

References

  • [2] Title: Chlorchinaldol | Drug Information, Uses, Side Effects, Chemistry. Source: PharmaCompass. URL: [Link]

  • [1] Title: PubChem Compound Summary for CID 6301, Chlorquinaldol. Source: National Center for Biotechnology Information. URL: [Link]

  • [3] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Academies of Sciences, Engineering, and Medicine. URL: [Link]

  • [4] Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: eCFR. URL: [Link]

Sources

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